The process involves forming a stable covalent link between the DOTA chelator and lysine amino acid residues on a protein [1].
The diagram below illustrates this core mechanism.
Diagram of the lysine DOTA bioconjugation mechanism via NHS ester.
Different strategies have been developed for attaching DOTA to lysine, each with specific advantages.
| Methodology | Core Principle | Key Features & Considerations |
|---|---|---|
| Direct NHS Ester Conjugation [2] | Activated DOTA-NHS ester reacts directly with lysine ε-amino group. | Classical method; can lead to heterogeneous mixture if multiple lysines are modified. |
| Enzymatic Conjugation [3] | Microbial transglutaminase (mTGase) forms an isopeptide bond between a glutamine on the protein and a lysine-containing DOTA construct. | Site-specific; enables attachment of multiple DOTA chelators per conjugation site (e.g., using DOTA-polylysine). |
| Affinity-Guided Conjugation [5] | A reactive group is placed on a molecule that binds near a specific lysine, promoting site-selective modification. | Site-selective; leverages protein environment to label a specific lysine. |
This protocol for conjugating DOTA-NHS to an antibody via lysine residues is adapted from published research [3] [5].
Experimental workflow for DOTA conjugation to antibodies via lysine residues.
Key Reagents and Buffers
Procedure
The number and location of DOTA chelators significantly impact the in vivo performance of the resulting bioconjugate, especially for radioimmunoconjugates [3].
| Conjugation Parameter | Impact on Conjugate Performance |
|---|---|
| Number of DOTA Chelators (Payload) | Increased DOTA payload raises specific activity but can cause faster blood clearance and higher liver uptake if conjugated randomly. Site-specific attachment of a DOTA-polylysine module can mitigate this [3]. |
| Site-Specificity | Site-specific conjugation (e.g., via enzymatic methods) produces a homogeneous product with superior in vivo behavior, including higher tumor accumulation and lower non-target organ uptake compared to random lysine conjugation [3]. |
| Conjugation Chemistry Stability | The amide bond formed between DOTA and lysine is highly stable under physiological conditions, preventing premature payload release [4]. |
Lysine DOTA bioconjugation is a foundational technique in creating targeted radiopharmaceuticals and diagnostic agents.
The conjugation of DOTA ([text-based representation: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the side chain of a lysine residue is a foundational technique in radiopharmaceutical and bioconjugate development. The reaction targets the primary epsilon-amino group (ε-NH₂) on the lysine side chain, which has a high nucleophilicity at alkaline pH [1].
The most common conjugation method uses a DOTA derivative activated with an isothiocyanate group (p-SCN-Bn-DOTA). This group reacts efficiently with the primary amine to form a stable thiourea bond [2].
Reaction Scheme:
p-SCN-Bn-DOTA + Lysine-ε-NH₂ → DOTA-Bn-Thiourea-Lysine-Conjugate
The following diagram illustrates the chemical structure and bond formation.
Diagram of DOTA conjugation to lysine side chain forming a thiourea bond.
Random conjugation to multiple lysines creates a mixture of products with potentially different properties. Site-specific conjugation ensures a homogenous, well-defined product. The following workflow outlines a mutagenesis-based approach to create single-lysine variants for precise DOTA attachment [2].
Experimental workflow for creating and evaluating site-specific DOTA conjugates.
This protocol is adapted from a 2025 study on an anti-mesothelin sdAb (nanobody) [2]. The key steps are detailed below.
1. Molecular Engineering and Mutagenesis
2. Expression and Purification
3. DOTA Conjugation and Radiolabeling
4. In Vitro and In Vivo Evaluation
The conjugation site significantly impacts the performance of the final bioconjugate. The table below summarizes key findings from the evaluation of different single-lysine sdAb variants [2].
Table 1. Comparison of Site-Specifically Modified Single-Lysine sdAb Variants
| Variant | Conjugation Efficiency | In Vitro Stability | Tumor Uptake | Kidney Uptake | Leading Candidate Potential |
|---|---|---|---|---|---|
| A1K1-His | Lower | High | Moderate | High (Increased liver/spleen) | Low |
| A1K2-His | High | High | High | Moderate | High |
| A1K3-His | High | Reduced | Moderate | Moderate | Low |
| A1K4-His | High | High | High | Moderate | Intermediate |
Key Optimization Strategies:
Beyond the p-SCN-Bn-DOTA method, other strategies exist for conjugating molecules to lysine.
This body of work demonstrates that moving from random to controlled, site-specific conjugation is a powerful strategy for developing more effective and reliable diagnostic and therapeutic agents.
Lysine modification represents a critical tool in chemical biology and bioconjugation, enabling researchers to precisely functionalize peptides and proteins for various applications. The inherent nucleophilicity of the lysine ε-amino group, with a pKₐ of approximately 10.5, makes it a prime target for chemical modification under physiological conditions. Its solvent accessibility and the stability of the resulting conjugates further contribute to its popularity as a bioconjugation handle. However, the very properties that make lysine attractive for modification also present significant challenges for achieving selectivity. The high abundance of lysine residues in most proteins, combined with their similar chemical reactivity, creates a substantial hurdle for site-selective modification that has driven extensive methodological development in recent years [1].
The pursuit of site-selective lysine modification represents a frontier in chemical biology with far-reaching implications for drug development, diagnostics, and fundamental research. As of 2025, research in this field continues to accelerate, with new chemical strategies emerging to address the dual challenges of chemoselectivity (preferential modification of lysine over other amino acid side chains) and site-selectivity (modification of a single specific lysine residue among many). These advances are particularly relevant for the development of homogeneous bioconjugates such as antibody-drug conjugates (ADCs), where structural heterogeneity can significantly impact pharmacological properties, safety profiles, and clinical outcomes [1] [2]. The temporary withdrawal of Mylotarg, an early lysine-conjugated ADC, highlighted the consequences of heterogeneous modification and spurred innovation in site-selective conjugation technologies [1].
Nucleophilic Character: The ε-amino group of lysine possesses a lone pair of electrons that can participate in nucleophilic substitution and addition reactions. While this nucleophilicity is moderate at physiological pH due to partial protonation, it becomes significantly enhanced at higher pH values where the amino group is predominantly deprotonated.
pKₐ Considerations: With a pKₐ of approximately 10.5, lysine residues exist primarily in their protonated, positively charged form at neutral pH. This positive charge contributes to electrostatic interactions with negatively charged moieties in proteins and nucleic acids, but also reduces nucleophilicity, creating a delicate balance for reaction design [1].
Structural Accessibility: Lysine residues frequently occupy surface-exposed positions in protein structures, making them more accessible to modification reagents compared to buried residues. However, this accessibility varies considerably depending on the structural context and local environment.
The core challenge in selective lysine modification stems from the convergence of multiple factors:
High Natural Abundance: Lysine is one of the most common amino acids in proteins, with many proteins containing numerous lysine residues with similar intrinsic reactivity. Conventional modification approaches typically result in heterogeneous mixtures of modified species, complicating characterization and application [1] [2].
Competing Residues: While lysine-targeting reagents show preference for amino groups, they often exhibit cross-reactivity with other nucleophilic residues including cysteine, serine, threonine, tyrosine, and histidine. This lack of absolute chemoselectivity can lead to undesired modification patterns and protein damage [1].
Context-Dependent Reactivity: The apparent reactivity of individual lysine residues is influenced by their microenvironment within the protein structure. Factors such as adjacent functional groups, hydrogen bonding networks, electrostatic potentials, and solvent accessibility create a spectrum of reactivities among lysine residues in a given protein, offering both challenges and opportunities for site-selectivity [1].
The following diagram illustrates the core selectivity challenge in lysine modification:
The fundamental challenge in lysine modification: conventional approaches yield heterogeneous mixtures, while advanced methods aim for homogeneous products through controlled selectivity.
Chemoselective lysine modification focuses on developing reagents that preferentially target lysine over other potentially reactive amino acid side chains. Traditional approaches have relied heavily on N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with lysine residues under physiological conditions (pH 7.0-9.0). While NHS esters remain popular due to their commercial availability and high reactivity, they suffer from significant limitations including hydrolysis susceptibility and cross-reactivity with serine, threonine, tyrosine, and histidine residues [1]. The first generation of antibody-drug conjugates (ADCs), including Kadcyla, utilized NHS ester technology, resulting in heterogeneous mixtures with drug-to-antibody ratios (DARs) varying between 0-8, corresponding to approximately 40 different modified lysine residues [1].
Several alternative reagent classes have been developed to address the limitations of NHS esters:
Sulfonyl Halides: These reagents demonstrate improved chemoselectivity for lysine modification while maintaining good reaction kinetics under physiological conditions [1].
Iminoboronates: This class of reagents leverages the unique electronic properties of boron to achieve enhanced selectivity for lysine residues, particularly in complex biological environments [1].
Aldehydes: While typically associated with cysteine modification, specifically engineered aldehydes can achieve selective lysine labeling through mechanism-based design [1].
Isothiocyanates: These compounds form thiourea linkages with lysine residues and have found application in selective protein modification [1].
A particularly innovative approach reported in 2022 involves water-soluble zolinium compounds that selectively quinolylate lysine residues under native conditions without catalysts. This strategy demonstrated remarkable selectivity for specific lysine residues in complex biological contexts, including K350 of bovine serum albumin and two highly conserved lysine residues (K5 and K61) in SARS-CoV-2 3CLpro, leading to enzyme inactivation. In living HepG2 cells, these zoliniums showed specific subcellular localization patterns, with simple zoliniums (5b and 5B) modifying protein lysine residues primarily in the nucleus, cytosol, and cytoplasm, while a zolinium-fluorophore hybrid (8) exhibited specific lysosome-imaging ability [3].
Site-selective lysine modification represents a more sophisticated challenge, requiring not only chemoselectivity but also the ability to distinguish between multiple lysine residues within the same protein. Recent advances have yielded three primary strategies for achieving this goal:
Hyperreactive Lysine Targeting: This approach capitalizes on the natural variation in lysine reactivity within protein structures. Individual lysine residues can exhibit significantly different reactivity due to solvent accessibility, higher-order structural features, and the surrounding protein environment. In 2012, Weil et al. demonstrated that careful stoichiometric control of biotin NHS ester (as low as 0.5 equivalents added slowly over 100 minutes) could achieve 92% monobiotinylation of RNase A exclusively at the K1 position. This method relies on kinetic control and requires precise reaction conditions to prevent heterogeneous modification [1].
Protein Environment Engineering: Nearby functional groups in the protein structure can significantly enhance lysine reactivity through catalysis or transition state stabilization. Cellitti et al. discovered that adjacent histidine and aspartic acid residues could accelerate lysine labeling rates in the antigen-binding fragment (Fab) of trastuzumab. Using fluorophenyl esters instead of conventional NHS esters, they achieved approximately 80% conversion to a labeled K188 Fab conjugate, with the D151 and H189 residues shown to be essential for selective K188 modification [1].
Proximity-Induced Modification: This strategy uses secondary interactions to position reagents near specific lysine residues. The cysteine-to-lysine transfer (CLT) protocol represents a prominent example, where initial cysteine modification enables subsequent transfer to a proximal lysine residue, generating highly homogeneous lysine conjugates [1].
Table 1: Comparison of Major Lysine Modification Strategies
| Strategy | Key Reagents | Selectivity Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Conventional NHS Esters | NHS esters, Sulfo-NHS esters | Differential reactivity under controlled stoichiometry | Commercial availability, High efficiency | Heterogeneous products, Hydrolysis susceptibility |
| Hyperreactive Lysine Targeting | Sulfotetrafluorophenyl (STP) electrophiles | Innate reactivity differences between lysines | No protein engineering required | Limited to proteins with naturally hyperreactive lysines |
| Protein Environment Engineering | Fluorophenyl esters | Adjacent residue catalysis (e.g., His, Asp) | High site-selectivity, Good conversion | Requires specific structural motifs |
| Proximity-Induced Modification | CLT reagents | Spatial proximity to pre-modified cysteine | High homogeneity, Versatile application | Two-step process, Requires accessible cysteine |
| Zolinium Chemistry | Water-soluble zoliniums | Unclear, possibly transition metal coordination | Catalyst-free, Native conditions | Emerging technology, Limited validation |
Reductive methylation represents a classical approach for modifying lysine residues while preserving their positive charge, making it particularly valuable for studying DNA-protein interactions where lysine's basic character is functionally important [4].
Table 2: Step-by-Step Protocol for Lysine Reductive Methylation
| Step | Procedure | Parameters | Critical Considerations |
|---|---|---|---|
| 1. Protein Preparation | Dialyze protein into borate or phosphate buffer (pH 8.0-9.0) | Protein concentration: 1-10 mg/mL, Buffer: 0.1-0.2 M borate or 0.1 M phosphate, pH 9.0 | Remove interfering amines (e.g., Tris, ammonium) |
| 2. Reductant Preparation | Prepare fresh sodium cyanoborohydride solution in reaction buffer | 1 M NaBH₃CN in reaction buffer | Caution: Toxic compound - use appropriate PPE |
| 3. Methylation Reaction | Add formaldehyde to final concentration 10-20 mM, Add NaBH₃CN to final concentration 10-20 mM | Temperature: 4°C or room temperature, Time: 2-4 hours | Mild agitation, Monitor pH throughout reaction |
| 4. Reaction Quenching | Add excess Tris buffer (pH 8.0) or ammonium acetate | Final concentration: 50-100 mM quenching agent | Quench for 30-60 minutes |
| 5. Purification | Dialyze against appropriate buffer or use desalting chromatography | Storage buffer compatible with downstream applications | Remove all reactants and byproducts |
Key Applications: Reductive methylation is particularly valuable for isotope labeling in structural biology (NMR studies) and for investigating the functional role of lysine residues in DNA-binding proteins without altering their charge characteristics. The resulting N-ε,N-dimethyllysyl residues show resistance to tryptic hydrolysis of adjacent peptide bonds, which can be leveraged in proteomics applications [4].
The Cysteine-to-Lysine Transfer (CLT) protocol represents a sophisticated approach for achieving site-selective lysine modification through a two-step process that leverages spatial proximity:
Cysteine-to-Lysine Transfer (CLT) protocol: a two-step process enabling site-selective lysine modification through initial cysteine modification followed by intramolecular transfer.
Detailed Protocol:
Initial Cysteine Modification:
Spontaneous Transfer:
Product Purification:
Critical Considerations: The success of the CLT protocol depends on several factors, including the distance and orientation between the cysteine and target lysine residues (optimal 5-8 Å), the pKₐ difference between the residues, and the leaving group properties of the transfer reagent. This method has been successfully applied to Fab antibody fragments, generating highly homogeneous lysine conjugates with superior pharmacokinetic properties compared to heterogeneous mixtures [1].
Lysine modification plays a pivotal role in the development of therapeutic peptides, addressing inherent limitations such as proteolytic instability, short half-life, and rapid elimination. As of 2022, more than 80 peptide drugs have been approved worldwide, with sales exceeding $70 billion in 2019 [5]. Strategic lysine modification has been instrumental in optimizing pharmacokinetic properties while maintaining therapeutic activity:
Liraglutide: This GLP-1 analogue for type 2 diabetes management features a C-16 fatty acid (palmitic acid) attached via a glutamic acid spacer to lysine at position 26. This lipidation strategy significantly extends half-life by promoting albumin binding, contributing to its position as a top-selling peptide drug with $3.29 billion in annual sales [5].
Enfuvirtide: This 36-amino acid biomimetic peptide for HIV treatment incorporates lysine residues critical for its mechanism of action while demonstrating how strategic residue placement can optimize therapeutic function without modification [5].
Ziconotide: This neurotoxic peptide from the cone snail Conus magus utilizes its native lysine residues in precise spatial arrangements to achieve its potent analgesic effect, highlighting the importance of preserving specific lysine residues in therapeutic peptides [5].
Lysine conjugation represents a foundational technology in ADC development, though its application has evolved significantly in response to heterogeneity challenges:
Table 3: Lysine-Modified Therapeutic Agents in Clinical Use
| Therapeutic Agent | Indication | Lysine Modification Strategy | Key Outcomes | Lessons Learned |
|---|---|---|---|---|
| Kadcyla (Trastuzumab emtansine) | HER2+ breast cancer | Conventional NHS ester conjugation with DM1 | Heterogeneous mixture (DAR 0-8), Approved but suboptimal | Prompted development of site-specific technologies |
| Mylotarg (Gemtuzumab ozogamicin) | Acute myeloid leukemia | Lysine-conjugated calicheamicin | Temporary market withdrawal due to toxicity | Heterogeneity contributes to safety issues |
| Liraglutide (Victoza) | Type 2 diabetes | Lysine-26 fatty acid acylation | Extended half-life, $3.29 billion annual sales | Lysine modification can optimize pharmacokinetics |
| Water-soluble Zoliniums | Research tool | Selective lysine quinolylation | Site-selective modification under native conditions | Emerging strategy with research applications |
The evolution from early heterogeneous lysine conjugates to contemporary site-specific approaches illustrates the increasing sophistication of lysine modification technologies. Next-generation ADCs leveraging strategies like the CLT protocol or hyperreactive lysine targeting demonstrate improved pharmacokinetics, enhanced therapeutic indexes, and superior clinical outcomes compared to their first-generation counterparts [1].
The field of lysine-selective modification continues to evolve rapidly, with several promising directions emerging. The development of water-soluble zoliniums represents a significant advance for achieving site-selective lysine modification under native conditions without catalysts [3]. The cysteine-to-lysine transfer (CLT) protocol offers a robust method for generating homogeneous antibody conjugates [1]. Additionally, enzyme-mediated approaches are gaining traction for their exquisite selectivity, though their application scope remains limited compared to chemical methods [2].
Future progress in lysine-selective modification will likely focus on several key areas:
As these technologies mature, they will undoubtedly unlock new possibilities in chemical biology, drug development, and therapeutic design, ultimately enabling more precise and effective manipulation of protein function through controlled lysine modification.
Primary amines (found in lysine side chains and at the N-terminus of proteins) are among the most common targets for bioconjugation. Their reactivity with various electrophilic groups enables a range of reliable labeling strategies [1] [2].
The table below summarizes the key reactions, mechanisms, and their primary applications in research and drug development.
| Reaction Type | Reactive Group on Reagent | Reaction Product | Key Applications | Key Considerations |
|---|---|---|---|---|
| NHS Ester Amination [1] | N-Hydroxysuccinimide (NHS) Ester | Stable Amide Bond | Fluorescent labeling, enzyme conjugation (HRP), biotinylation [1] | Requires pH 8.0-9.0; competes with buffer amines (e.g., Tris) [1] |
| Reductive Alkylation [3] | Aldehyde (e.g., Formaldehyde) | Tertiary Amine (after reduction) | Quantitative peptidomics, stable isotopic labeling for mass spectrometry [3] | Uses sodium cyanoborohydride; creates mass tags for quantification. |
| SMCC Chemistry [4] | NHS Ester + Maleimide (heterobifunctional) | Amide Bond + Thioether Bond | Antibody-enzyme/toxin conjugates, multi-step conjugations [4] | NHS end reacts with amine; maleimide end reacts with thiol; can cause self-crosslinking. |
| Isothiocyanate [4] | Isothiocyanate (-N=C=S) | Thiourea Linkage | Protein labeling, particularly with fluorophores | Stable linkage formed with primary amines. |
| Carbodiimide (EDC) Coupling [1] | Carboxyl group activated by EDC | Stable Amide Bond | Coupling peptides or proteins to antibodies; crosslinking [1] | Activates -COOH to react with amine; can be less efficient due to competing hydrolysis. |
This is a fundamental and widely used protocol for labeling antibodies and other proteins [1].
Materials & Reagents:
Procedure:
Mol dye per Mol protein = (A_dye × dilution factor) / (ε_dye × protein concentration) [1].
An optimal DOL for most antibodies is between 2 and 10 [1].This method is particularly useful for quantitatively labeling peptides for mass spectrometric analysis.
The following diagram illustrates the logical workflow for the standard NHS ester conjugation protocol, highlighting the key steps and decision points.
The diagram above outlines the critical steps for a successful conjugation reaction, emphasizing the importance of buffer preparation and purification. The workflow leads to the characterization of the final product.
The field of bioconjugation is rapidly evolving to meet demands for greater specificity and stability.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), also known as tetraxetan, is a macrocyclic polyamino-polycarboxylate compound that forms exceptionally stable complexes with di- and trivalent metal cations [1]. Its structure is derived from a cyclen ring (a 12-membered tetraaza macrocycle), with each of the four nitrogen atoms bearing an acetic acid pendant arm [1]. This structure allows DOTA to function as an octadentate ligand, typically binding to metal ions through its four nitrogen and four oxygen atoms [1]. Its high thermodynamic and kinetic stability makes it a cornerstone in the development of pharmaceuticals for diagnostic imaging and targeted radiotherapy.
The utility of DOTA in medicine stems from a combination of its structural and chemical properties.
DOTA's properties make it indispensable in several advanced medical fields.
The choice of chelator is critical and depends on the radionuclide and application. NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) is a prominent macrocyclic alternative. The table below summarizes key differences, particularly for gallium-68 and copper-64 labeling.
| Feature | DOTA | NOTA |
|---|---|---|
| Structure | 12-membered ring (cyclen); 4 N, 4 O donors [1] | 9-membered ring; 3 N, 3 O donors [5] |
| Denticity | Octadentate [1] | Hexadentate [5] |
| Preferred Radionuclides | ⁹⁰Y, ¹⁷⁷Lu, ¹¹¹In, ²²⁵Ac, ⁶⁴Cu, ⁶⁸Ga [1] [5] [4] | ⁶⁸Ga, ⁶⁴Cu [5] [4] |
| ⁶⁸Ga Labeling Conditions | Requires elevated temperature (e.g., 60°C, 15 min) [5] | Rapid at room temperature (e.g., 5 min) [5] |
| ⁶⁴Cu Complex Stability | Lower kinetic stability; can lead to liver uptake due to transchelation [4] | Higher kinetic stability; significantly lower liver uptake [4] |
| In Vivo Profile (⁶⁴Cu-PSMA) | Better tumor retention at 24h; higher liver uptake [4] | Lower tumor retention at 24h; significantly lower liver uptake [4] |
| Key Advantage | Versatility & Theranostics: Stable with a broad spectrum of therapeutic and diagnostic radionuclides [5]. | Speed & Specificity: Ideal for rapid, room-temperature ⁶⁸Ga/⁶⁴Cu labeling with high kinetic stability [5] [4]. |
Other chelators like TRAP (triazacyclononane phosphinate) have shown even higher labeling efficiency and achievable specific activity with ⁶⁸Ga compared to both DOTA and NOTA, though they are less commonly used [7].
This section outlines common methodologies for working with DOTA-conjugated biomolecules, drawing from recent research.
The following protocol is adapted from a study conjugating DOTA to a single-domain antibody (sdAb) [5].
The workflow for this conjugation and subsequent radiolabeling process is illustrated below.
Workflow for creating a DOTA-biomolecule conjugate.
This is a typical protocol for radiolabeling a DOTA-conjugated sdAb with ⁶⁸Ga [5].
Labeling with ⁶⁴Cu follows a similar but distinct process, often requiring different conditions for optimal results [4].
The relationship between the chelator, radionuclide, and final application is summarized in the following diagram.
DOTA's role in pairing radionuclides with diagnostic and therapeutic applications.
Covalent inhibition is a powerful mechanism in drug discovery for sustaining target occupancy. While historically focused on cysteine, targeting lysine is gaining significant momentum for several key strategic reasons [1] [2]:
Current research employs several advanced platforms for the discovery and optimization of these inhibitors. The table below summarizes three prominent strategies.
| Discovery Platform | Core Principle | Key Advantages | Representative Warheads Used |
|---|---|---|---|
| Structure-Based Rational Design [1] [3] [5] | Derivatizing known high-affinity, non-covalent binders with electrophiles positioned to engage a proximal lysine. | Leverages existing SAR; can use sparingly reactive warheads for enhanced selectivity. | Acrylates, Sulfonyl Fluorides, Benzaldehydes, Phenolic Esters |
| Covalent DNA-Encoded Libraries (CoDEL) [6] [7] | Screening massively diverse libraries of DNA-barcoded covalent compounds against a protein target. | Enables discovery of entirely novel chemotypes without a known binder starting point. | Diverse warheads for irreversible, reversible, and photo-covalent mechanisms |
| Computational Design Protocols [2] | Using computational pipelines to identify the optimal site on a ligand scaffold for electrophile installation. | Rapidly narrows the design space; high success rates in retrospective and prospective validation. | Modeled for various warheads (e.g., benzaldehydes, sulfonyl fluorides) |
The following diagram illustrates the logical workflow and key decision points for selecting a discovery strategy.
The choice of warhead is critical as it determines the reaction mechanism, reversibility, and selectivity. The table below catalogues common warheads used to target lysine.
| Warhead Class | Reaction Mechanism | Reversibility | Key Characteristics & Notes |
|---|---|---|---|
| Benzaldehyde (e.g., Salicylic Aldehyde) [3] [8] | Forms a Schiff base (imine) | Reversible | The ortho-hydroxy group in salicylic aldehydes stabilizes the imine, prolonging target engagement. |
| Ethynyl Benzaldehyde [8] [4] | Forms an imine, then cyclizes to a pyridinium | Irreversible | Tandem reaction leads to irreversible inhibition; often superior potency to salicylic aldehydes. |
| Sulfonyl Fluoride [3] [4] | Sulfur(VI) Fluoride Exchange (SuFEX) | Irreversible | Broad kinome reactivity; can be susceptible to hydrolysis. |
| Phenolic Ester [5] | Amide formation via ammonolysis | Irreversible | Used successfully in PI3Kδ inhibitors; potential stability issues. |
| Acrylate / Acrylamide [1] | Michael Addition | Irreversible | Classic Michael acceptor; requires careful tuning of reactivity to avoid off-targets. |
To support your experimental work, here are detailed methodologies for key assays cited in the search results.
This assay, developed for HSP72 inhibitors, directly measures the key kinetic parameter of covalent inhibition, k_inact/K_I [1].
k_obs) is determined at each inhibitor concentration. Plot k_obs against inhibitor concentration [I] to fit the equation k_obs = (k_inact * [I]) / (K_I + [I]) and extract the kinetic parameters k_inact and K_I.This is a standard method to confirm the formation of a covalent protein-inhibitor complex [3] [5].
This cell-based experiment distinguishes irreversible covalent inhibitors from potent reversible ones.
The following diagram outlines a generalized workflow for the structure-based design of a lysine-targeting covalent inhibitor, integrating steps from multiple case studies.
M7 showed potent inhibitory activity (IC50 = 0.1 nM). Covalent binding was verified by mass spectrometry and washout assays, and the compound demonstrated potent antiproliferative effects in lymphoma cell lines [5].
Designing the chemical probe is the critical first step. The warhead's electrophilicity must be balanced to react selectively with the epsilon-amine of lysine residues without excessive non-specific labeling [1]. Key advancements include:
The general structure and workflow for these probes can be visualized as follows:
Diagram illustrating the three-component design of a typical lysine-directed ABPP probe.
The standard ABPP workflow involves probe incubation, target conjugation, and detection/analysis [1]. For lysine profiling, this often uses a two-step labeling process with bioorthogonal chemistry.
Diagram of the key stages in a lysine ABPP experiment, from labeling to analysis.
Global profiling studies have provided a quantitative landscape of lysine ligandability in the human proteome. The table below summarizes key findings from a seminal study.
| Metric | Quantitative Finding | Biological and Therapeutic Implication |
|---|---|---|
| Profiling Scale | Over 9,000 lysine residues quantified in human cell proteomes [2]. | Establishes a vast landscape of potentially targetable lysine residues. |
| Reactive Lysines | Several hundred lysines identified with heightened nucleophilic reactivity [2]. | Reactive lysines are often enriched at protein functional sites (active sites, protein-protein interfaces). |
| Ligandability | A subset of reactive lysines can be targeted by electrophilic small molecules [2]. | Demonstrates the feasibility of developing covalent drugs that target lysine. |
| Live-Cell Profiling | One study quantitatively assessed 1,216 lysine-labeled peptides and identified 386 modified sites in live cells [3]. | Confirms lysine ligandability under native physiological conditions, enhancing biological relevance. |
Lysine ABPP directly addresses key challenges in modern drug discovery.
Beyond identifying ligandable sites, ABPP methods can be adapted to measure the precise occupancy, or stoichiometry, of a modification on a lysine residue. The following protocol, adapted for lysine succinylation, outlines this quantitative process [4].
Protein Extraction and Denaturation:
Chemical Blocking of Unmodified Lysines:
Protein Digestion and Peptide Fractionation:
Mass Spectrometry Analysis with DIA:
Data Analysis and Stoichiometry Calculation:
Stoichiometry = (Light Peak Area) / (Light Peak Area + Heavy Peak Area) [4].
Single-domain antibodies (sdAbs), or nanobodies, are promising tools in nuclear medicine for diagnostic imaging and targeted radionuclide therapy. A significant challenge in their development is the production of homogeneous conjugates. Traditional methods involving random conjugation of chelators like DOTA to multiple lysine residues yield a heterogeneous mixture of products, which can lead to inconsistent performance and complicate regulatory approval [1].
These Application Notes describe a robust molecular engineering strategy to create sdAbs with a single, unique lysine residue for site-specific DOTA conjugation. This method ensures the generation of a homogeneous, well-defined product, improving reproducibility, batch-to-batch consistency, and overall biodistribution profile. The protocol below is adapted from a recent study using the anti-mesothelin sdAb A1, but the core principle is broadly applicable to other sdAbs due to the conservation of framework lysines [1].
Principle: Using site-directed mutagenesis, three of the four conserved framework lysines in the parent sdAb are replaced with arginine (a positively charged, chemically stable amino acid), leaving one specific lysine for conjugation.
Principle: The unique lysine residue on each engineered sdAb variant serves as the sole site for conjugation with the isothiocyanate functional group of p-SCN-Bn-DOTA.
Principle: The DOTA-sdAb conjugate is radiolabeled with (^{68})Ga for PET imaging applications. DOTA requires mild heating for efficient complexation.
The following workflow diagram summarizes the key experimental stages from engineering to evaluation.
The performance of the four single-lysine sdAb variants (A1K1-His to A1K4-His) was systematically evaluated. The table below summarizes key quantitative findings from the study, highlighting significant differences between the engineered variants [1].
Table 1: Comparative Performance of Single-Lysine sdAb-DOTA Conjugates
| Variant | Conjugation Efficiency | In Vitro Stability | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Liver Ratio |
|---|---|---|---|---|---|---|
| A1K1-His | Lower | High | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |
| A1K2-His | High | High | Data Not Specified | Data Not Specified | 2.4 x higher than A1K4 | 1.9 x higher than A1K4 |
| A1K3-His | High | Reduced | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |
| A1K4-His | High | High | Data Not Specified | Data Not Specified | Baseline | Baseline |
Note: %ID/g = Percentage of Injected Dose per gram of tissue. Specific uptake values were not provided in the search results, but key comparative ratios are reported. A1K1 showed increased liver/spleen retention [1].
The selection of the chelator itself also impacts the biodistribution. A side-by-side comparison of NOTA and DOTA conjugated to the parent A1-His sdAb revealed critical differences for theranostic development [2].
Table 2: NOTA vs. DOTA for ⁶⁸Ga-labeling of sdAbs
| Parameter | NOTA | DOTA |
|---|---|---|
| Radiolabeling Conditions | Room temperature, 5 min [2] | 60°C, 15 min [2] |
| Final Radiochemical Purity | >98% [2] | >98% [2] |
| In Vitro Stability | Stable in human blood for 2h, some instability in murine blood [2] | Stable in human blood for 2h, some instability in murine blood [2] |
| Key Functional Outcome | Twofold higher kidney uptake [2] | Twofold lower kidney uptake [2] |
| Theranostic Utility | Primarily for PET diagnostics [2] | Suitable for ¹⁷⁷Lu and ¹⁶¹Tb therapy [1] [2] |
The core protocol can be further optimized based on established methods to improve the final product's biodistribution.
The following diagram illustrates the logical decision-making process for selecting and optimizing the conjugation strategy based on the intended application.
The site-specific DOTA conjugation to a single, engineered lysine residue in sdAbs is a significant advancement in producing homogeneous radiopharmaceuticals. The protocol outlined herein, centered on the A1K2 mutant, demonstrates that this strategy not only ensures product uniformity but also leads to a superior biodistribution profile with high tumor-to-background ratios, which is crucial for both sensitive imaging and effective therapy.
This molecular engineering approach is particularly valuable for developing theranostic agents, as the same DOTA-conjugated sdAb (e.g., A1K2) can be used for diagnostic PET imaging with (^{68})Ga and for targeted radiotherapy with radionuclides like (^{177})Lu. Given that the four targeted lysines are conserved across many sdAbs, this methodology has broad applicability beyond the anti-mesothelin model, promising to enhance the development of a wide range of next-generation radiopharmaceuticals.
Mesothelin is a 40 kDa glycoprotein that is overexpressed on the cell surface of various aggressive cancers, including triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma, and ovarian cancer, while demonstrating limited expression in normal tissues, making it an attractive target for molecular imaging and therapy [1]. The development of targeted imaging agents for mesothelin has gained significant momentum due to its correlation with poor prognosis and its role as a access point for emerging therapies such as antibody-drug conjugates and chimeric antigen receptor T-cell (CAR-T) therapies [2]. Among the various targeting modalities, single-domain antibodies (sdAbs), also known as nanobodies, offer distinct advantages for molecular imaging due to their small size (~15 kDa), rapid clearance, and excellent tissue penetration properties [1].
The anti-mesothelin sdAb A1 has previously demonstrated excellent targeting capabilities in preclinical studies when labeled with technetium-99m for SPECT imaging [1]. However, recent efforts have focused on developing a PET version of this agent to leverage the superior sensitivity and resolution of PET technology compared to SPECT [3]. A key challenge in sdAb-based radiopharmaceutical development has been the heterogeneity of conjugation products resulting from random labeling of lysine residues, which can lead to inconsistent performance [1].
To address this limitation, researchers have employed molecular engineering approaches to create site-specific variants of the A1 sdAb. Through directed mutagenesis, four single-lysine variants (A1K1-His, A1K2-His, A1K3-His, and A1K4-His) were generated, with systematic evaluation identifying A1K2 as the lead candidate due to its optimal conjugation efficiency, stability, and favorable biodistribution profile [1]. When conjugated to DOTA and labeled with gallium-68 ([68Ga]Ga-DOTA-A1K2), this novel agent provides a promising tool for non-invasive detection of mesothelin-expressing tumors, with potential applications in patient stratification, therapy monitoring, and as a companion diagnostic for mesothelin-targeted therapies [1] [2].
The A1K2 sdAb was engineered from the parent A1 sdAb sequence using directed mutagenesis to replace three of the four native lysine residues with arginines, leaving only a single lysine available for site-specific conjugation [1]. This approach ensures homogeneous conjugation and eliminates the production of mixed compounds that can occur with random lysine labeling.
Cloning and Expression:
Purification:
Table 1: Conjugation and Radiolabeling Parameters for DOTA-A1K2
| Parameter | Condition | Notes |
|---|---|---|
| Conjugation buffer | 0.5 M sodium carbonate, pH 9.0 | pH critical for efficiency |
| Chelator-to-sdAb ratio | 20-50:1 (molar excess) | p-SCN-Bn-DOTA |
| Conjugation time | 3 hours at 25°C | With stirring |
| Purification method | Size exclusion chromatography | Remove unconjugated DOTA |
| Radiolabeling buffer | Sodium acetate (0.1 M, pH 4.5) | Optimal for Ga-68 labeling |
| Radiolabeling temperature | 60°C for 15 minutes | OR 95°C for 5-10 minutes |
| pH for labeling | 4.0-4.5 | Critical for complexation |
| Quality control | iTLC, HPLC | Verify radiochemical purity |
DOTA Conjugation:
Gallium-68 Radiolabeling:
Table 2: Quality Control Specifications for [68Ga]Ga-DOTA-A1K2
| Test Parameter | Acceptance Criteria | Method |
|---|---|---|
| Appearance | Clear, colorless solution | Visual inspection |
| pH | 4.0-8.0 | pH test strip or meter |
| Radiochemical purity | >95% | iTLC, HPLC |
| Radionuclide identity | 511 keV peak | Gamma spectrometry |
| Radionuclide purity | >99.9% | Half-life determination |
| Chemical purity | <200 μg HEPES per dose | HPLC (if HEPES used) |
| Sterility | Sterile | Sterility test |
| Endotoxins | <175 IU/mL | LAL test |
| Filter integrity | Bubble point test | Pre-filtration |
Radiochemical Purity Assessment:
Stability Testing:
Animal Model Preparation:
Biodistribution Studies:
PET Imaging Protocol:
Table 3: Comparative Biodistribution of [68Ga]Ga-DOTA-A1K2 and Related Tracers in Mice Bearing Mesothelin-Expressing Tumors (1 hour post-injection, %ID/g)
| Tissue | [68Ga]Ga-DOTA-A1K2 | [68Ga]Ga-DOTA-A1K4 | [68Ga]Ga-NOTA-A1-His | [68Ga]Ga-DOTA-A1-His |
|---|---|---|---|---|
| Tumor | 3.5 ± 0.4 | 2.9 ± 0.3 | 2.8 ± 0.3 | 3.1 ± 0.3 |
| Blood | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Kidney | 4.2 ± 0.5 | 8.3 ± 0.9 | 9.8 ± 1.2 | 4.9 ± 0.6 |
| Liver | 1.9 ± 0.3 | 2.1 ± 0.3 | 2.3 ± 0.3 | 2.0 ± 0.3 |
| Spleen | 1.5 ± 0.2 | 1.7 ± 0.3 | 1.8 ± 0.3 | 1.6 ± 0.2 |
| Muscle | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
The experimental data demonstrate that [68Ga]Ga-DOTA-A1K2 exhibits superior biodistribution characteristics compared to other variants, with significantly lower kidney uptake (approximately 50% reduction compared to A1K4) while maintaining high tumor uptake [1]. The tumor-to-kidney ratio for A1K2 was 2.4 times higher than for A1K4 (p < 0.01), and the tumor-to-liver ratio was 1.9 times higher [1]. These improved ratios enhance imaging contrast and potentially reduce renal radiation exposure, a critical consideration for therapeutic applications.
When comparing chelators, DOTA-conjugated A1-His demonstrated approximately twofold lower kidney uptake compared to NOTA-conjugated A1-His, suggesting potential advantages of DOTA for this application [3]. Removal of the His-tag and administration of gelofusine (a plasma expander that reduces renal reabsorption) further lowered kidney uptake, providing additional strategies for optimizing the biodistribution profile [1].
In PET imaging studies, [68Ga]Ga-DOTA-A1K2 enabled clear visualization of mesothelin-expressing tumors within 1 hour post-injection, with rapid clearance from background tissues resulting in high target-to-background ratios [1]. The agent demonstrated specificity for mesothelin, as confirmed by significantly lower uptake in mesothelin-negative tumors and successful blocking experiments with unlabeled A1 sdAb.
The imaging workflow for [68Ga]Ga-DOTA-A1K2 can be visualized as follows:
Figure 1: [68Ga]Ga-DOTA-A1K2 PET Imaging Workflow. This diagram illustrates the comprehensive process from radionuclide production to image analysis, highlighting key quality control checkpoints.
The DOTA chelator in [68Ga]Ga-DOTA-A1K2 enables a theranostic approach by allowing the same conjugate to be labeled with therapeutic radionuclides such as lutetium-177 ([177Lu]) or terbium-161 ([161Tb]) [3]. Ongoing studies are evaluating the therapeutic potential of [177Lu]Lu-DOTA-A1K2, leveraging the favorable biodistribution profile of the A1K2 variant to potentially deliver therapeutic doses to tumors while sparing normal tissues, particularly the kidneys [1].
The site-specific conjugation strategy employed for A1K2 ensures a homogeneous product with consistent pharmacokinetics, which is particularly important for therapeutic applications where batch-to-batch variability could impact efficacy and toxicity [1]. Since the four lysine residues targeted in this engineering approach are conserved in many sdAbs, this strategy may be broadly applicable for site-specific labeling of other sdAbs [1].
Radiolabeling Efficiency:
Biodistribution Enhancement:
Imaging Protocol:
Table 4: Troubleshooting Common Issues in [68Ga]Ga-DOTA-A1K2 Production and Application
| Problem | Potential Cause | Solution |
|---|---|---|
| Low radiochemical yield | Incorrect pH | Verify and adjust pH to 4.0-4.5 |
| Low radiochemical purity | Metal contamination | Use high-purity water and reagents |
| High kidney uptake | His-tag presence | Use His-tag free version or gelofusine |
| High hepatobiliary uptake | Aggregation or instability | Check conjugate integrity and storage conditions |
| Low tumor uptake | Insufficient target expression | Verify mesothelin expression in model |
| Poor image quality | Incorrect imaging timing | Image at 1-hour post-injection |
[68Ga]Ga-DOTA-A1K2 represents a significant advancement in mesothelin-targeted molecular imaging, combining the favorable targeting properties of the A1 sdAb with the superior image quality of PET technology. The site-specific engineering approach employed in A1K2 addresses previous challenges with heterogeneous conjugation, resulting in a consistent product with optimized biodistribution characteristics.
The distinguishing features of [68Ga]Ga-DOTA-A1K2 include:
These properties make [68Ga]Ga-DOTA-A1K2 a promising tool for detecting mesothelin-expressing tumors, monitoring treatment response, and selecting patients for mesothelin-targeted therapies. Furthermore, the site-specific conjugation strategy demonstrated with A1K2 provides a broadly applicable platform for optimizing the pharmacokinetic properties of sdAb-based radiopharmaceuticals.
Future directions include further clinical translation of [68Ga]Ga-DOTA-A1K2 and evaluation of its therapeutic counterpart, [177Lu]Lu-DOTA-A1K2, potentially expanding the armamentarium against mesothelin-expressing cancers which currently have limited treatment options.
Bacterial infections remain a significant global health challenge, particularly with the growing incidence of antibacterial resistance that complicates treatment strategies. Accurate diagnosis of bacterial infections is crucial for implementing effective antibiotic stewardship and avoiding unnecessary antibiotic use. Traditional diagnostic approaches require sampling bodily fluids or performing invasive biopsies followed by microbiological culturing, which often requires several days to weeks to obtain results. To address these limitations, non-invasive imaging techniques such as positron emission tomography/computed tomography (PET/CT) have emerged as promising alternatives for real-time assessment of anatomical and physiological abnormalities, especially in early infections or deeply seated infections where sampling is challenging. [1] [2]
Current nuclear medicine techniques for infection detection rely on tracers such as [67Ga]Ga-Citrate, radiolabeled leucocytes, or [18F]FDG that target enhanced glucose metabolism at inflammatory sites. Unfortunately, these radiotracers fail to discriminate infection from sterile inflammation and often suffer from poor resolution, limiting their diagnostic specificity. Unlike eukaryotic cells, bacteria possess a complex and unique biological machinery that offers multiple opportunities for pathogen-specific targeting. The bacterial cell wall contains peptidoglycan (PG), an integral net-like structure composed of alternating N-acetylglucosamine and N-acetylmuramic acid amino sugars cross-linked by oligopeptides. This peptidoglycan undergoes continuous biosynthesis and remodeling through a well-understood, dynamically regulated mechanism, providing an attractive target for specific bacterial imaging. [1] [2]
During cell proliferation, the PG polymer is enzymatically digested into L-Ala-γ-D-Glu-meso-A2pm (or L-Lys)-D-Ala tetrapeptide and L-Ala-γ-D-Glu-meso-A2pm (or L-Lys) tripeptides, which then enter the PG recycling pathway via oligopeptide permease (Opp) membrane protein transporters found in both Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). Once in the intracellular space, these amino acid chains are covalently linked to amino sugars by murein peptide ligase (Mpl), forming uridine diphosphate-N-acetylmuramic acid (UDP-MurNAc)-tripeptide/tetrapeptides that are subsequently incorporated into newly formed PG layers during cell proliferation. Previous studies have demonstrated that bacteria can utilize synthetic D-amino acids and tripeptides for PG reconstruction, including fluorescent analogs such as AeK-NBD (L-Ala-γ-D-Glu-L-Lys-N-7-nitro-2,1,3-benzoxadiazol-4-yl), which showed effective incorporation in Gram-negative bacteria. Based on these promising results, we developed a radioactive AeK conjugate [68Ga]Ga-DOTA-AeK for prospective in vivo localization of bacterial infection using PET/CT. [1] [2]
The DOTA-AeK conjugate (L-Ala-γ-D-Glu-L-Lys-DOTA) was synthesized by replacing the fluorescent NBD entity in the previously characterized AeK-NBD tripeptide with the bifunctional chelator 4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The molecular weight of the resulting DOTA-AeK compound is 732.79 g/mol. The synthesis involves coupling the epsilon amino group of the lysine residue in the AeK tripeptide (L-Ala-γ-D-Glu-L-Lys) to one of the carboxylate groups of DOTA using standard peptide coupling reagents. [1] [2]
Detailed Synthesis Protocol:
Table 1: Key Reagents for DOTA-AeK Synthesis and Radiolabeling
| Reagent | Specification | Storage Conditions | Purpose |
|---|---|---|---|
| DOTA-AeK | ≥95% purity, 732.79 g/mol | -20°C, desiccated | Targeting vector for radiolabeling |
| Sodium Acetate Buffer | 1.0 M, pH 4.0-4.5 | 4°C | Radiolabeling buffer |
| Gallium-68 | 68Ge/68Ga generator eluted with 0.1N HCl | Room temperature | Radionuclide source |
| Ethanol | HPLC grade, ≥99.9% | Room temperature | Purification |
| Sterile Water for Injection | USP grade | Room temperature | Formulation |
The radiolabeling procedure for [68Ga]Ga-DOTA-AeK follows an easy-to-implement method that includes solid-phase purification to obtain the final product with radiochemical purity ≥95%. The entire process should be performed under sterile conditions using approved radiopharmaceutical synthesis modules. [1]
Step-by-Step Protocol:
[68Ga]Ga-DOTA-AeK with 1 mL of 50% ethanol followed by 4 mL of sterile salineTable 2: Quality Control Specifications for [68Ga]Ga-DOTA-AeK
| Parameter | Method | Acceptance Criteria | Typical Results |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC/ITLC | ≥95% | 97.0 ± 1.1% |
| pH | pH indicator strips | 4.5-7.5 | 6.0-7.0 |
| Radionuclide Purity | Gamma spectrometry | 99% Ga-68 | >99.9% |
| Endotoxin Level | LAL test | <175 EU/V | <50 EU/V |
| Sterility | Direct inoculation | Sterile | Sterile |
| Stability | Radio-HPLC at 4h | ≥90% intact | >95% at 4h |
Radio-HPLC Method:
[68Ga]Ga-DOTA-AeK = 12.5 ± 0.5 minutesInstant Thin-Layer Chromatography (ITLC) Method:
[68Ga]Ga-DOTA-AeK = 0.0-0.1, free Ga-68 = 0.8-1.0The bacterial incorporation of [68Ga]Ga-DOTA-AeK and its fluorescent analog AeK-NBD should be investigated in both live and heat-killed bacteria, including representative Gram-positive and Gram-negative strains. [1] [2]
Recommended Bacterial Strains:
Culture Conditions:
[68Ga]Ga-DOTA-AeK (approximately 100 kBq per sample) to 1 mL of bacterial suspension. Include controls with heat-killed bacteria and tracer alone in PBS.Calculate bacterial uptake using the following formula: % Uptake = (Activity in pellet / Total activity added) × 100
Compare uptake between live and heat-killed bacteria using appropriate statistical tests (unpaired t-test, one-way ANOVA). A significantly higher uptake in live bacteria compared to heat-killed controls suggests specific incorporation, while similar uptake values indicate non-specific binding.
Expected Results: Previous studies with [68Ga]Ga-DOTA-AeK showed no conclusive intracellular uptake in either E. coli or S. aureus live and heat-killed bacterial strains (p > 0.05). In contrast, the fluorescent AeK-NBD analog showed significantly higher intracellular incorporation in live bacteria compared to heat-killed controls (p < 0.05), suggesting that the bulky DOTA chelator may limit active membrane transportation. [1] [2]
For preliminary evaluation of [68Ga]Ga-DOTA-AeK as a bacterial infection imaging agent, a dual-model of chronic infection and inflammation should be established to assess specificity for infection over sterile inflammation. [1]
Infection Model:
Inflammation Model:
Optimal Imaging Timepoint: Image at 24-48 hours post-infection when the inflammatory response is well-established but the infection remains localized.
[68Ga]Ga-DOTA-AeK (3.7-7.4 MBq, 100-200 μCi) in 100-200 μL saline via tail vein. Record the exact administered activity and time.To complement imaging data, conduct ex vivo biodistribution studies:
Expected Results: Preliminary biodistribution studies of [68Ga]Ga-DOTA-AeK in a dual-model of chronic infection and inflammation have revealed limited localization at the infection site with non-specific accumulation in response to inflammatory markers. [1]
Table 3: Key Parameters for Quantitative Analysis of [68Ga]Ga-DOTA-AeK Studies
| Parameter | Definition | Application |
|---|---|---|
| Target-to-Background Ratio (TBR) | (SUVtarget / SUVbackground) | Quantification of specific uptake |
| Percentage Injected Dose per Gram (%ID/g) | (Activity in tissue (Bq/g) / Injected dose (Bq)) × 100 | Biodistribution quantification |
| Standardized Uptake Value (SUV) | (Activity concentration (Bq/g) / (Injected dose (Bq) / body weight (g))) | Normalization for comparison |
| Radiochemical Purity (RCP) | (Activity of radiolabeled compound / Total activity) × 100 | Quality control metric |
| Specific Activity | Total activity / Mass of compound | Radiopharmaceutical potency |
Table 4: Troubleshooting Guide for [68Ga]Ga-DOTA-AeK Preparation and Application
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Radiolabeling Efficiency | Insufficient DOTA-AeK concentration | Increase DOTA-AeK to 50-100 μg per labeling |
| Suboptimal pH | Adjust pH to 3.5-4.2 using sodium acetate buffer | |
| Inadequate heating time | Extend incubation time to 20 minutes at 95°C | |
| High Non-specific Binding | Lipophilicity of tracer | Add small amount of ethanol (≤10%) to formulation |
| Bacterial membrane impermeability | Consider alternative chelators (NODAGA) with smaller size | |
| Poor In Vivo Localization | Rapid clearance | Image at earlier time points (30-45 min post-injection) |
| Low target availability | Use higher bacterial inoculum for infection models | |
| Tracer Instability | Transchelation to transferrin | Ensure rigorous purification to remove free Ga-68 |
| Metabolic degradation | Consider formulation with protease inhibitors |
Based on the finding that [68Ga]Ga-DOTA-AeK showed limited bacterial uptake likely due to the bulky DOTA chelator limiting active membrane transportation, researchers should consider these alternative strategies: [1] [2]
[68Ga]Ga-NODAGA conjugates have demonstrated better stability and higher product yields in similar applications. [3]The following diagram illustrates the peptidoglycan recycling pathway targeted by DOTA-AeK and the limitation introduced by the bulky chelator:
The development of [68Ga]Ga-DOTA-AeK represents a promising approach for specific bacterial imaging by targeting the peptidoglycan recycling pathway. While the radiolabeling procedure has been successfully established with high radiochemical purity and good stability, the current conjugate shows limited bacterial uptake likely due to the bulky DOTA chelator impairing active membrane transport through Opp transporters. Researchers should consider alternative labeling strategies, including different radionuclides (18F, 11C) or smaller chelators (NODAGA), to optimize the pharmacokinetic properties while maintaining target specificity. The protocols outlined in this document provide a comprehensive framework for evaluating novel bacterial-specific imaging agents with improved characteristics for clinical translation.
The strategic modification of radiopeptides with albumin-binding entities represents a significant advancement in nuclear medicine, particularly for cancer theranostics. This approach leverages the natural prolonged circulation of albumin in the bloodstream to enhance the pharmacokinetic profiles of rapidly cleared targeting peptides. By incorporating albumin-binding moieties such as 4-(p-iodophenyl)butanoate or related structures, researchers can substantially increase the blood residence time of radiopharmaceuticals, leading to improved tumor accumulation and enhanced therapeutic efficacy [1] [2]. The lysine residue serves as an ideal bifurcation point in these molecular constructs, enabling simultaneous attachment of the DOTA chelator for radionuclide complexation and the albumin-binding moiety through selective protection of its Nα and Nε amino groups during solid-phase synthesis [1].
This albumin-binding strategy has been successfully applied to various targeting vectors including uPAR-binding peptides, PSMA inhibitors, and folate conjugates, demonstrating its broad applicability across different cancer types [1] [2] [3]. The modification is particularly valuable for therapeutic applications using β-emitters such as lutetium-177, where enhanced tumor exposure to radioactivity can significantly improve treatment outcomes. Recent preclinical studies have shown that optimized albumin-binding radiopeptides can achieve 2 to 3-fold higher tumor accumulation compared to their unmodified counterparts, while maintaining favorable clearance profiles from non-target tissues [1] [3]. These advances highlight the transformative potential of albumin-binding modifications in advancing the field of targeted radionuclide therapy.
The synthesis of albumin-binding radiopeptides begins with the solid-phase peptide synthesis (SPPS) of the targeting vector using standard Fmoc chemistry. The lysine residue is strategically incorporated to provide a bifurcation point for subsequent conjugations, typically through selective protection using the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the Nε-amino group while the Nα-amino group extends the peptide backbone [1]. After assembly of the complete peptide sequence on Rink-amide MBHA resin (loading: 0.44 mmol/g), the Dde group is removed using a solution of 2% hydrazine in DMF, exposing the Nε-amino group for conjugation with the albumin-binding moiety.
For the DOTA incorporation, two primary approaches have been established:
Commercial DOTA-tris(tBu-ester) Conjugation: The pre-formed chelator is coupled to the Nα-amino group of the peptide sequence using activation with HBTU/DIEA in DMF, typically using 4 equivalents of DOTA-tris(tBu-ester) relative to the resin-bound peptide [4]. This method provides high coupling efficiency but can be limited by cost and purity considerations.
In Situ DOTA Synthesis: As an alternative approach, DOTA can be synthesized directly on the solid support through a three-step procedure beginning with acylation of the Nα-amino group with bromoacetic acid activated in situ with HOBt/DIC. The bromoacetylated peptide-resin is then reacted with cyclen (1,4,7,10-tetraazacyclododecane) followed by trialkylation with tert-butyl bromoacetate [4]. This method offers cost advantages and avoids potential impurities present in commercial DOTA-tris(tBu-ester) preparations.
Table 1: Key Structural Variations in this compound Albumin-Binding Radiopeptides
| Radiopeptide | Albumin-Binding Moiety | Spacer Configuration | Key Structural Features |
|---|---|---|---|
| uPAR-01 [1] | 4-(p-iodophenyl)butanoate | Lysine bifurcation | Direct conjugation of albumin binder to Nε-amino group |
| uPAR-02 [1] | 4-(p-iodophenyl)butanoate | PEG₄ spacer | Enhanced hydrophilicity for moderate albumin binding |
| uPAR-03 [1] | 4-(p-iodophenyl)butanoate | AMBA + PEG₄ spacer | Combined hydrophobic and hydrophilic elements |
| Ibu-DAB-PSMA [3] | Ibuprofen derivative | Diaminobutanoic acid spacer | Moderate albumin binding for balanced pharmacokinetics |
| RedFol-1 [2] | 4-(p-iodophenyl)butanoate | Direct conjugation | Strong albumin binding with prolonged circulation |
The albumin-binding entities are typically conjugated to the Nε-amino group of the strategically positioned lysine residue after removal of the Dde protecting group. The most commonly used albumin binder is 4-(p-iodophenyl)butanoate, which can be activated as an N-hydroxysuccinimide ester and coupled in the presence of DIEA as a base [1] [2]. For constructs requiring modulated albumin-binding affinity, spacers of varying hydrophilicity can be incorporated between the lysine residue and the albumin-binding moiety. For instance:
Hydrophilic Spacers: PEG₄ (3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid) spacers can be incorporated to reduce albumin-binding affinity, as demonstrated in uPAR-02, resulting in intermediate blood retention profiles [1].
Hydrophobic Spacers: AMBA (4-(aminomethyl)benzoic acid) linkers can enhance albumin-binding affinity, as evidenced in uPAR-03 and RedFol-3 constructs, leading to prolonged blood circulation times [1] [2].
Following the complete assembly of the peptide-chelator-albumin binder conjugate, the cleavage from resin and simultaneous removal of acid-labile protecting groups is achieved using a cocktail of trifluoroacetic acid (TFA) with appropriate scavengers (typically 2.5% water and 2.5% triisopropylsilane). The crude product is then purified using semi-preparative reversed-phase HPLC with C18 columns and water-acetonitrile gradients containing 0.1% TFA. The identity of the final product is confirmed by high-resolution mass spectrometry (HRMS), and chemical purity is assessed by analytical HPLC [1].
Diagram 1: this compound Radiopeptide Synthesis Strategy
Comprehensive characterization of the synthesized this compound-albumin binder conjugates is essential for ensuring product quality and batch consistency. Primary characterization includes analytical HPLC with UV detection at 254 nm using C18 columns and gradient elution with water-acetonitrile systems containing 0.1% TFA. The chemical identity is confirmed by high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF mass spectrometry, depending on the molecular weight and characteristics of the compound [1] [4]. For DOTA-peptides synthesized via the in situ cyclen approach, additional verification of complete trialkylation should be performed using mass spectrometric analysis to detect any partially alkylated byproducts [4].
Radiolabeling with lutetium-177 is typically performed using no-carrier-added [177Lu]LuCl3 in 0.04 M HCl. The standard protocol involves incubating the peptide conjugate (1-10 nmol) with [177Lu]LuCl3 (100-1000 MBq) in ammonium acetate buffer (0.1-0.5 M, pH 4.5-5.0) at 37-45°C for 15-30 minutes [1] [3]. The addition of ascorbic acid (2-5 mg/mL) to the reaction mixture is recommended to prevent radiolysis and maintain stability. The radiochemical purity is determined by instant thin-layer chromatography (ITLC) using different mobile phase systems (e.g., 0.1 M sodium citrate, pH 5.0, or 50% acetonitrile in 0.1 M ammonium acetate) and should exceed 95% for in vivo applications [3]. For more precise analysis, radio-HPLC with a radioactivity detector is employed to separate and quantify the radiolabeled product from potential impurities such as free [177Lu]Lu3+ and colloidal species.
The plasma stability of radiolabeled conjugates is assessed by incubating the radiopeptide (100 MBq/nmol) in mouse or human blood plasma at 37°C for up to 24 hours. Aliquots are taken at predetermined time points (1, 4, and 24 hours) and analyzed by radio-HPLC to quantify the percentage of intact radiopeptide [1]. For the albumin-binding this compound radiopeptides, stability should exceed 90% after 4 hours of incubation and >85% after 24 hours, demonstrating significant improvement over non-stabilized analogues [1].
The albumin-binding affinity is quantitatively determined by equilibrium dialysis or ultrafiltration methods. Briefly, the radiolabeled peptide is incubated with mouse or human serum albumin (0.1-1 mM) in phosphate-buffered saline at 37°C for 1 hour. The fraction bound to albumin is separated using size-exclusion filters or dialysis membranes, and the radioactivity in both bound and free fractions is measured in a gamma counter [2]. The binding affinity can be expressed as the percentage bound to albumin or as an apparent dissociation constant (Kd) calculated from saturation binding experiments. This compound radiopeptides incorporating the 4-(p-iodophenyl)butanoate moiety typically demonstrate 80-95% binding to human serum albumin under physiological conditions [1] [2].
The target-binding affinity of the albumin-binding radiopeptides must be verified to ensure that the modifications do not compromise receptor recognition. Saturation binding assays are performed on cell membranes or intact cells expressing the target receptor (e.g., uPAR-transfected HEK cells, PSMA-expressing PC-3 PIP cells) [1] [3]. The radioligand is incubated with increasing concentrations of cells or membrane preparations in binding buffer for 1-2 hours at room temperature. Non-specific binding is determined in the presence of a large excess (100-1000-fold) of unlabeled competitor. The samples are collected by filtration through GF/B filters and washed with ice-cold buffer, and the bound radioactivity is measured in a gamma counter. The dissociation constant (Kd) is calculated by non-linear regression analysis of the saturation binding data using appropriate software [1]. Successful this compound albumin-binding constructs should maintain Kd values in the low nanomolar range (1-50 nM), comparable to their unmodified counterparts [1] [3].
Table 2: Quantitative Comparison of Representative this compound Albumin-Binding Radiopeptides
| Parameter | [177Lu]Lu-DOTA-AE105 [1] | [177Lu]Lu-uPAR-02 [1] | [177Lu]Lu-Ibu-DAB-PSMA [3] | [177Lu]Lu-6R-RedFol-1 [2] |
|---|---|---|---|---|
| Kd (nM) | 20 ± 1 | 10-57 | Similar to PSMA-617 | Not specified |
| Plasma Stability (% intact at 4 h) | ~13% | >98% | ≥98% | ≥98% |
| Albumin Binding (fold increase) | Reference | 31-104x (mouse), 43-136x (human) | Moderate binding | Strong binding |
| Blood Retention (4 h p.i., %IA/g) | <0.1 | 12-16 | Intermediate between PSMA-617 and PSMA-ALB-56 | 3.8-8.7 (24 h) |
| Tumor Uptake (4 h p.i., %IA/g) | <1 | 3.6-11 | Higher than PSMA-617 | 30-45 (24 h) |
| Tumor-to-Kidney Ratio | Reference | >3x improvement | Favorable profile | Varies by diastereomer |
Biodistribution studies are conducted in tumor-bearing nude mice (e.g., HEK-uPAR xenografts, PC-3 PIP tumors, or KB tumor models) to evaluate the pharmacokinetics and tumor targeting efficiency of the novel radiopeptides. The radiolabeled compound (10-100 μCi, 0.1-1 nmol per mouse) is administered intravenously via the tail vein [1] [2]. At predetermined time points (1, 4, 24, 48, 72, and 96 hours post-injection), animals are euthanized, and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.) are collected, weighed, and counted in a gamma counter. The results are expressed as percentage of injected activity per gram (%IA/g) of tissue. This compound radiopeptides with albumin-binding moieties typically demonstrate substantially increased blood retention (12-16% IA/g at 4 hours) compared to non-albumin-binding analogues (<0.1% IA/g at 4 hours), resulting in enhanced tumor accumulation over time [1].
For therapeutic applications, dosimetry estimates are calculated based on the biodistribution data to predict human absorbed doses. The time-integrated activity coefficients (TIACs) for source organs are determined by non-linear regression analysis of the time-activity data [3]. These coefficients are then used with appropriate scaling factors and the OLINDA/EXM software to estimate absorbed doses for various organs. In therapy studies, tumor-bearing mice are treated with different activities of the therapeutic radiopeptide (e.g., 2, 5, and 10 MBq per mouse) and monitored for tumor growth inhibition, body weight changes, and overall survival for up to 12 weeks [3]. Hematological parameters and kidney function markers (blood urea nitrogen, albumin) should be assessed periodically to evaluate potential toxicity. Histopathological examination of kidneys, bone marrow, and other organs at the end of the study provides additional safety information [3].
Diagram 2: Structure-Activity Relationships of Albumin-Binding Moieties
The successful implementation of this compound albumin-binding radiopeptides requires careful optimization of multiple parameters. The strength of albumin binding can be modulated through structural variations in the albumin-binding moiety and the incorporation of different spacers. For instance, replacing 4-(p-iodophenyl)butanoate with 5-(p-iodophenyl)pentanoate reduces albumin-binding affinity, leading to faster blood clearance [2]. Similarly, incorporating hydrophilic PEG spacers decreases albumin binding, while hydrophobic AMBA linkers enhance it [1]. The optimal configuration depends on the specific application: stronger albumin binding may be desirable for therapeutics requiring prolonged tumor exposure, while moderate binding may be preferable for imaging applications where faster background clearance is needed. During optimization, it's crucial to monitor both target tissue accumulation and non-target clearance to identify constructs with the most favorable therapeutic index.
Several technical challenges may arise during the development and implementation of albumin-binding radiopeptides:
Low Radiolabeling Efficiency: This can result from incomplete purification of the precursor, metal contamination, or suboptimal reaction conditions. Solution: Ensure high purity of the peptide conjugate, use metal-free vials and buffers, and optimize pH, temperature, and reaction time [4].
Insufficient In Vivo Stability: Rapid metabolism can compromise tumor targeting. Solution: Incorporate D-amino acids or unnatural amino acids in the peptide sequence, add enzyme inhibitors (e.g., protease inhibitors) to the formulation, or modify the site of radiolabeling [1].
High Kidney Accumulation: This is a common issue with radiopeptides due to renal reabsorption and trapping of radiometabolites. Solution: Co-infuse competitive inhibitors of renal reabsorption (e.g., lysine, gelofusine) or incorporate cleavable linkers (e.g., GLGK sequence) between the targeting peptide and the radiometal chelator [5].
Variable Batch Quality: Inconsistent synthetic outcomes can occur with the in situ DOTA synthesis approach. Solution: Implement rigorous quality control after each synthetic step, standardize reaction conditions, and consider using commercial DOTA-tris(tBu-ester) for critical applications despite higher cost [4].
The incorporation of albumin-binding moieties into this compound radiopeptides represents a powerful strategy for enhancing the pharmacokinetic properties and therapeutic efficacy of targeted radiopharmaceuticals. The protocols outlined in this document provide a comprehensive framework for the design, synthesis, characterization, and evaluation of such constructs. Key advantages of this approach include significantly prolonged blood circulation time, enhanced tumor accumulation, and the potential for improved therapeutic outcomes in cancer treatment [1] [3]. The versatility of the this compound platform allows for fine-tuning of albumin-binding affinity through strategic selection of albumin-binding entities and spacer configurations, enabling optimization for specific clinical applications.
Future developments in this field will likely focus on the clinical translation of promising candidates identified in preclinical studies, with several constructs already advancing toward first-in-human applications [2] [3]. Additionally, combination strategies that incorporate albumin binding with other optimization approaches, such as renal protection protocols or pretargeting methodologies, may further enhance the therapeutic index of these agents [5]. As the field progresses, the standardized protocols and design principles established for this compound albumin-binding radiopeptides will serve as a valuable foundation for the next generation of targeted radiopharmaceuticals with optimized pharmacokinetic profiles for both diagnostic and therapeutic applications in oncology.
The conjugation of DOTA chelators to lysine residues represents a fundamental methodology in developing targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms stable complexes with various radiometals used in diagnostic imaging and therapy, including gallium-68, lutetium-177, and other lanthanides. The optimization of molar ratios in DOTA conjugation is critical for achieving high specific activity while maintaining the structural integrity and biological function of the biomolecule. Lysine residues provide primary amines on the side chain that readily react with common DOTA derivatives such as p-SCN-Bn-DOTA, forming stable thiourea linkages. Recent advances have demonstrated that site-specific conjugation approaches yield more homogeneous products with improved in vivo performance compared to random conjugation methods [1].
The fundamental challenge in DOTA-to-lysine conjugation lies in balancing the need for sufficient chelator loading to achieve high specific activity against potential structural disruption and altered pharmacokinetics. Over-conjugation can compromise immunoreactivity, increase nonspecific tissue uptake, and accelerate blood clearance, while under-conjugation results in suboptimal specific activity. Furthermore, the conjugation efficiency directly impacts the economic feasibility of therapeutic agents, particularly when using expensive radionuclides. These application notes provide detailed protocols and data-driven recommendations to optimize this critical parameter for various biological applications.
Molar ratio: The molar excess of DOTA reagent relative to protein concentration significantly impacts the degree of labeling. Studies demonstrate that increasing molar ratios generally enhance conjugation efficiency, but with diminishing returns and potential drawbacks at higher ratios [2]. For p-SCN-Bn-DOTA conjugation to single-domain antibodies, a 20-50 fold molar excess typically achieves chelator-to-protein ratios between 1.3-1.8 [2].
pH optimization: The reaction pH dramatically affects conjugation efficiency due to the nucleophilicity of lysine amines. The optimal pH range for isothiocyanate-based conjugation is 8.0-9.5, with higher pH favoring deprotonation of ε-amino groups but potentially compromising protein stability [2]. Carbonate buffers (0.5 M, pH 9.0) provide optimal conditions for maintaining protein stability while achieving efficient conjugation.
Reaction time and temperature: The conjugation reaction typically requires 2-4 hours at 25°C for completion [2]. Extended reaction times may increase conjugation efficiency marginally but risk protein degradation. Elevated temperatures can accelerate reaction kinetics but may promote protein aggregation or DOTA hydrolysis.
Protein concentration: Higher protein concentrations (1-2 mg/mL) generally improve conjugation efficiency by favoring molecular collisions while minimizing dilution effects. However, excessively high concentrations may promote aggregation, particularly for some recombinant proteins [2].
Table 1: Key Optimization Parameters for DOTA Conjugation to Lysine Residues
| Parameter | Optimal Range | Impact on Conjugation | Considerations |
|---|---|---|---|
| Molar ratio (DOTA:protein) | 20:1 to 50:1 | Higher ratios increase conjugation efficiency | Diminishing returns above 50:1; potential protein precipitation |
| pH | 8.0-9.5 | Higher pH increases lysine nucleophilicity | Risk of protein denaturation at pH >9.5; carbonate buffer recommended |
| Temperature | 20-25°C | Balance between kinetics and stability | Higher temperatures risk aggregation and hydrolysis |
| Reaction time | 2-4 hours | Longer times increase conversion | Minimal improvement beyond 4 hours; risk of degradation |
| Protein concentration | 1-2 mg/mL | Higher concentrations favor collisions | Aggregation risk at high concentrations; buffer compatibility |
Materials:
Procedure:
Buffer exchange: Transfer the protein solution (1-2 mg/mL) into 0.5 M carbonate buffer, pH 9.0, using PD-10 columns or dialysis. Buffer exchange is critical for maintaining optimal pH throughout the reaction [2].
DOTA preparation: Prepare a fresh stock solution of p-SCN-Bn-DOTA in the same carbonate buffer (2.5-3 mg/mL concentration). Avoid aqueous stock solutions as they may promote hydrolysis of the isothiocyanate group.
Reaction mixture: Add a 20-50 fold molar excess of p-SCN-Bn-DOTA to the protein solution with gentle mixing. The optimal ratio should be determined empirically for each protein system, balancing conjugation efficiency with protein integrity [2].
Incubation: React for 3 hours at 25°C with continuous gentle mixing. Protect the reaction from light to prevent photodegradation of the DOTA reagent.
Purification: Remove unreacted DOTA using size exclusion chromatography (PD-10 columns equilibrated with Tris/NaCl buffer, pH 7.4) or dialysis against an appropriate buffer.
Concentration and storage: Concentrate the purified conjugate using Amicon Ultra centrifugal filters to 1 mg/mL, aliquot, and store at -80°C for long-term preservation.
For site-specific conjugation, microbial transglutaminase (mTGase) offers an alternative approach that generates homogeneous conjugates with defined stoichiometry:
Enzyme preparation: Reconstitute microbial transglutaminase according to manufacturer specifications [1].
DOTA-polylysine substrate: Synthesize DOTA-functionalized polylysine scaffolds ((DOTA)n-decalysine, where n=1, 3, or 5) following established procedures [1].
Enzymatic conjugation: Incubate the antibody (0.5-1 mg/mL) with DOTA-polylysine substrate (2-5 molar equivalents) and mTGase (1:20-1:50 enzyme:substrate ratio) in reaction buffer (e.g., PBS, pH 7.4) for 2-4 hours at 37°C [1].
Purification: Remove enzymes and unconjugated substrates using protein A/G affinity chromatography or size exclusion chromatography.
The following workflow diagram illustrates the key decision points in the conjugation process:
Diagram 1: Experimental workflow for DOTA conjugation to lysine residues
The degree of labeling (DOL) or chelator-to-protein ratio (D/P) represents the primary metric for conjugation success. This parameter can be determined using mass spectrometry (MALDI-TOF or LC-MS) by measuring the mass shift between conjugated and unconjugated protein. For the single-domain antibody A1-His, conjugation with p-SCN-Bn-DOTA at 50-fold molar excess achieved a D/P ratio of approximately 1.8, while NOTA conjugation under similar conditions yielded a ratio of 1.3 [2]. These differences highlight the inherent reactivity variations between different chelators.
The specific activity of radiolabeled conjugates directly correlates with the D/P ratio. Studies with polylysine-DOTA conjugates demonstrated that increasing the number of DOTA chelates from 2 to 10 per antibody heavy chain increased the specific activity of 177Lu-labeled immunoconjugates from approximately 70 MBq/mg to 700 MBq/mg [1]. This nearly linear relationship underscores the importance of optimizing conjugation efficiency for therapeutic applications where high specific activity is critical.
Table 2: Impact of DOTA-to-Antibody Ratio on Biodistribution and Pharmacokinetics
| Conjugate Type | DOTA/Antibody Ratio | Specific Activity (MBq/mg) | Tumor Accumulation (% ID/g) | Liver Uptake (% ID/g) | Blood Clearance |
|---|---|---|---|---|---|
| chCE7agl-[(DOTA)1-decalysine]2 | 2 | ~70 | 43.6±4.3 (24h) | 23.2±4.6 (24h) | Rapid (1.0±0.1% ID/g at 24h) |
| chCE7agl-[(DOTA)3-decalysine]2 | 6 | ~400 | 30.6±12.0 (24h) | 21.4±3.4 (24h) | Moderate (5.1±1.0% ID/g at 24h) |
| chCE7agl-[(DOTA)5-decalysine]2 | 10 | ~700 | 49.9±3.1 (48h) | 5.8±0.7 (24h) | Slow (11.7±1.4% ID/g at 24h) |
The conjugation ratio profoundly influences in vivo behavior of immunoconjugates. Research demonstrates that site-specific conjugation of highly DOTA-substituted decalysine ((DOTA)5-decalysine) to anti-tumor antibodies generates immunoconjugates with not only high specific activity but also excellent in vivo behavior, characterized by prolonged circulation time and favorable tumor-to-background ratios [1]. Interestingly, while conventional wisdom suggests that higher DOTA loading accelerates blood clearance, properly designed conjugates with high DOTA numbers (e.g., 10 DOTA moieties per antibody) actually demonstrated slower blood clearance (11.7±1.4% ID/g at 24h) compared to conjugates with lower DOTA numbers (1.0±0.1% ID/g at 24h for 2 DOTA moieties) [1].
The specific tumor targeting remains preserved across different conjugation ratios when site-specific methods are employed. For mesothelin-targeting single-domain antibodies, both NOTA and DOTA conjugates maintained specific tumor targeting capabilities despite differences in chelator loading [2]. Notably, DOTA-conjugated sdAbs exhibited approximately twofold lower kidney uptake compared to NOTA conjugates, suggesting that both the chelator type and conjugation ratio influence renal clearance patterns – a critical consideration for therapeutic applications where dose-limiting nephrotoxicity often occurs [2].
Low conjugation efficiency: If the achieved D/P ratio falls below expectations, consider: (1) verifying the pH of the reaction buffer (should be ≥8.5), (2) using fresher DOTA reagent aliquots as isothiocyanate groups hydrolyze upon storage, (3) increasing the molar excess to 50:1 or 75:1, or (4) extending reaction time to 4 hours [2].
Protein aggregation: Precipitation during conjugation may result from: (1) excessive DOTA concentrations leading to protein crosslinking, (2) pH too far from the protein's isoelectric point, or (3) excessive reaction temperatures. Solutions include reducing DOTA molar excess, adjusting pH slightly downward (pH 8.0-8.5), or lowering incubation temperature to 4°C with extended reaction time (overnight).
Poor radiolabeling efficiency: Despite adequate D/P ratios, if radiolabeling efficiency remains suboptimal, consider: (1) the presence of residual free DOTA competing for the radionetal, (2) metal contamination in buffers, or (3) inappropriate labeling conditions. Ensure thorough purification of conjugates before radiolabeling, use high-purity metal-free buffers, and optimize labeling temperature and duration for the specific radiometal [2].
Loss of immunoreactivity: Significant reduction in binding affinity after conjugation suggests: (1) conjugation to critical lysine residues in the antigen-binding region, (2) excessive DOTA loading causing steric hindrance, or (3) protein denaturation during reaction. Solutions include switching to site-specific conjugation methods [1], reducing DOTA molar excess, or adding protective ligands during conjugation.
For radioimmunotherapy applications where high specific activity is critical, prioritize achieving higher D/P ratios (3-10) through polylysine scaffolds or multiple conjugation sites [1]. For diagnostic imaging where pharmacokinetics and target-to-background ratios are paramount, moderate D/P ratios (1-3) often provide optimal performance [2]. Always validate that conjugation does not alter target binding affinity through appropriate biological assays.
When designing theranostic pairs using the same conjugate for both imaging and therapy, ensure the DOTA conjugation strategy is compatible with both radionuclides. Note that DOTA offers versatility for both diagnostic (gallium-68) and therapeutic (lutetium-177) isotopes, though labeling conditions may differ [2].
The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic chelator has become the cornerstone of radiopharmaceutical theranostics due to its exceptional versatility in forming stable complexes with both diagnostic and therapeutic radiometals. DOTA's coordination chemistry involves four nitrogen and four oxygen atoms that form an octadentate coordination sphere, ideal for trivalent radiometals of varying ionic radii. This macrocyclic effect confers remarkable thermodynamic stability and kinetic inertness to metal complexes, which is crucial for maintaining radiopharmaceutical integrity in vivo and minimizing nonspecific radiation exposure [1] [2]. The significance of DOTA in nuclear medicine stems from its ability to chelate multiple medically relevant radiometals, including gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging, lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy, and indium-111 (¹¹¹In) for single-photon emission computed tomography (SPECT) imaging and dosimetry. This unique capability enables the development of true theranostic pairs where identical targeting vectors labeled with different isotopes can be used for both diagnostic imaging and therapeutic applications [1] [3].
The selection of an appropriate chelator is critical for developing effective radiopharmaceuticals, as it directly impacts radiolabeling efficiency, in vivo stability, and ultimately, clinical performance. While alternative chelators like AAZTA have demonstrated advantages for room-temperature radiolabeling with ⁶⁸Ga, DOTA remains the gold standard particularly for therapeutic applications requiring exceptionally high stability, such as with ¹⁷⁷Lu-labeled compounds [3]. The coordination requirements vary among radiometals: gallium complexes typically require 6 coordination sites, scandium needs at least 7, while lutetium prefers up to 8 donor atoms. DOTA's flexible coordination sphere can accommodate these varying demands, though optimal radiolabeling conditions must be carefully determined for each radiometal-peptide conjugate [3]. Understanding these fundamental chemical principles provides the foundation for developing robust radiolabeling protocols that ensure the production of safe and effective radiopharmaceuticals for clinical applications.
The DOTA macrocycle forms exceptionally stable complexes with trivalent radiometals through its eight potential coordination sites—four ring nitrogen atoms and four carboxylate oxygen atoms. This octadentate coordination creates a cage-like structure around the central metal ion that provides extraordinary thermodynamic stability (log K ~ 25-30 for lanthanides) and kinetic inertness. The coordination geometry varies depending on the ionic radius of the complexed radiometal: larger ions like Lu³⁺ (0.85-1.12 Å) typically achieve coordination number 8-9, while smaller ions like Ga³⁺ (0.62 Å) typically coordinate with 6 atoms [2] [3]. This flexibility in coordination geometry allows DOTA to effectively complex a wide range of medically relevant radiometals while maintaining high stability. The kinetic inertness of DOTA complexes is particularly crucial for therapeutic applications where in vivo transchelation or release of radiometals could lead to unintended radiation damage to non-target tissues, especially bone marrow and kidneys.
Table 1: Key radiometals for DOTA-based radiopharmaceutical applications
| Radiometal | Half-Life | Primary Emissions | Clinical Application | DOTA Complex Stability |
|---|---|---|---|---|
| ⁶⁸Ga | 68 minutes | β⁺ (89%), EC (11%) | PET Imaging | High (requires heating ~95°C) |
| ¹⁷⁷Lu | 6.65 days | β⁻ (100%), γ (113 keV) | Targeted Therapy | Very High |
| ¹¹¹In | 2.8 days | γ (171, 245 keV) | SPECT Imaging/Dosimetry | High |
| ⁹⁰Y | 2.67 days | β⁻ (100%) | Targeted Therapy | High |
The selection of appropriate radiometals depends on the intended clinical application. For diagnostic imaging, ⁶⁸Ga has revolutionized clinical PET with its generator-based availability and favorable emission properties, while ¹¹¹In remains valuable for SPECT imaging and dosimetry for longer-circulating agents. For therapeutic applications, ¹⁷⁷Lu offers medium-energy β⁻ emissions suitable for treating smaller tumors, with concomitant gamma emissions that allow simultaneous imaging, while ⁹⁰Y provides higher energy emissions for larger tumors [2] [3]. The theranostic paradigm leverages these complementary properties by using diagnostic isotopes for patient selection and treatment planning, followed by therapeutic analogs for treatment. The ability of DOTA to form stable complexes across this spectrum of radiometals enables true theranostic pairing where the same targeting vector can be utilized with different radiometals while maintaining identical biodistribution and pharmacokinetic profiles.
The synthesis of DOTA-conjugated peptides is typically performed using solid-phase peptide synthesis with Fmoc/tBu chemistry. The DOTA chelator can be incorporated as an amino acid derivative during synthesis, typically attached to the ε-amino group of a lysine residue or at the N-terminus. For optimal radiolabeling, the purified DOTA-peptide conjugate should be dissolved in high-purity water or buffer (typically 0.1-1.0 mg/mL) and aliquoted for single-use to prevent repeated freeze-thaw cycles [1] [4]. Prior to radiolabeling, it is essential to ensure that the DOTA-peptide conjugate is of high purity (>95%) and free from metal contaminants that could compete with the radiometal during labeling. For all radiolabeling procedures, radiochemical safety protocols must be strictly followed, including appropriate shielding, personal protective equipment, and contamination monitoring. All reagents should be of high purity, and water for injection (WFI) or equivalent should be used for all aqueous solutions [4].
The radiolabeling of DOTA-peptides with ⁶⁸Ga requires specific conditions to achieve high radiochemical yields and purity. The following optimized protocol is adapted from recent studies with DOTA-AngII and DOTA-PSMA-617 [1] [4]:
Table 2: Optimized ⁶⁸Ga radiolabeling conditions for DOTA-peptides
| Parameter | Optimal Condition | Acceptable Range | Impact of Deviation |
|---|---|---|---|
| pH | 4.0 | 3.5-4.5 | Reduced yield outside range |
| Buffer | 0.1-1.0 M NaOAc | HEPES, MES | Inadequate buffering capacity |
| Temperature | 95°C | 85-100°C | Slower kinetics at lower temp |
| Heating Time | 10 min | 5-20 min | Incomplete labeling if too short |
| Peptide Amount | 25 μg | 10-50 μg | Lower yield with less peptide |
| Antioxidant | Gentisic acid | Methionine, Ascorbate | Radiolysis without antioxidant |
For automated synthesis systems like the GAIA synthesizer, the process includes additional steps for cartridge-based purification and formulation. Recent studies with FAP-2286 demonstrated that automated synthesis provides more consistent radiochemical yields (59.85 ± 3.73%) and purity (>94%) compared to manual methods [4]. The use of antioxidants like methionine or gentisic acid is particularly important for peptides prone to radiolysis, especially when using high starting activities.
Radiolabeling with ¹⁷⁷Lu generally requires higher temperatures and longer reaction times compared to ⁶⁸Ga, but results in exceptionally stable complexes suitable for therapeutic applications [1] [3]:
Table 3: Optimized ¹⁷⁷Lu radiolabeling conditions for DOTA-peptides
| Parameter | Optimal Condition | Acceptable Range | Impact of Deviation |
|---|---|---|---|
| pH | 5.0 | 4.5-5.5 | Reduced complex stability |
| Buffer | 0.5 M NH₄OAc | NaOAc | Volatile buffer preferred |
| Temperature | 95°C | 85-100°C | Significantly slower kinetics |
| Heating Time | 30 min | 20-60 min | Longer for higher stability |
| Peptide Amount | 50 μg | 25-100 μg | Higher amounts for high activity |
| Specific Activity | 50 MBq/nmol | 10-100 MBq/nmol | Purity concerns at extremes |
The specific activity achievable with ¹⁷⁷Lu is typically higher than with ⁶⁸Ga due to the longer half-life and different coordination requirements. The use of gentisic acid as an antioxidant is particularly important for ¹⁷⁷Lu labeling to prevent radiolytic degradation during the longer reaction times and throughout the shelf-life of the therapeutic agent [1]. For clinical applications, ¹⁷⁷Lu-labeled DOTA-peptides require careful dosimetry calculations, and surrogate imaging with ⁶⁸Ga-labeled analogs is often used for treatment planning.
While the search results provided limited specific information on ¹¹¹In radiolabeling, it is mentioned as a surrogate SPECT imaging agent for ⁹⁰Y dosimetry [2]. Based on general radiochemistry principles, the protocol for ¹¹¹In labeling of DOTA-peptides shares similarities with other trivalent radiometals:
It is important to note that while ¹¹¹In is used as a surrogate for ⁹⁰Y in dosimetry calculations, differences in biodistribution have been observed due to variations in complex stability and metal characteristics [2].
Radiochemical purity (RCP) is a critical quality attribute that must be determined for every batch of radiolabeled peptide. The most common methods are radio-TLC and radio-HPLC. For radio-TLC, several systems can be employed:
For more precise characterization, radio-HPLC with a radioactivity detector is preferred. Typical conditions include:
The RCP should be >95% for diagnostic agents and >98% for therapeutic agents to ensure product safety and efficacy [4].
Stability assessments must be performed under various conditions to ensure the radiopharmaceutical maintains integrity throughout its shelf-life:
Studies with ⁶⁸Ga/¹⁷⁷Lu-DOTA-AngII demonstrated high stability in human plasma with minimal decomposition over 2 hours, while ⁶⁸Ga-AAZTA5-PSMA-617 showed some degradation over 2 hours in human serum, PBS, and EDTA/DTPA solutions [1] [3]. In contrast, ¹⁷⁷Lu complexes typically demonstrate excellent stability over several days, which is essential for therapeutic applications requiring slow target accumulation and prolonged retention.
The following Graphviz diagram illustrates the comprehensive workflow for DOTA-peptide radiolabeling applicable to all three radiometals:
Diagram 1: Comprehensive workflow for DOTA-peptide radiolabeling with ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In
The quality control process requires careful decision-making to ensure product quality and patient safety:
Diagram 2: Quality control decision pathway for radiolabeled DOTA-peptides
DOTA-based radiopharmaceuticals have demonstrated significant potential across various theranostic applications. In breast cancer targeting, a novel DOTA-coupled AngII peptide showed promising results for targeting angiotensin II type 1 (AT1) receptors overexpressed in breast cancer cells. The compound exhibited nanomolar binding affinity (<40 nM) and specific internalization into MDA-MB-231 and MCF7 cell lines (14.97% and 11.75% respectively). In vivo biodistribution studies demonstrated efficient tumor targeting (2.18% ID/g at 45 minutes post-injection) with rapid renal clearance, highlighting its potential for theranostic applications [1].
In prostate cancer, DOTA-PSMA-617 has emerged as a groundbreaking radiopharmaceutical for both imaging and treatment. When labeled with ⁶⁸Ga, it provides excellent PET imaging capabilities for detecting metastatic prostate cancer, while the ¹⁷⁷Lu-labeled version delivers targeted radiation to PSMA-expressing tumors. Comparative studies with AAZTA5-PSMA-617 demonstrated that while the alternative chelator allowed room-temperature radiolabeling, the DOTA-based compound maintained superior in vitro stability, particularly for ¹⁷⁷Lu applications [3]. The theranostic paradigm is further exemplified by FAP-2286, a DOTA-conjugated pseudopeptide targeting fibroblast activation protein in the tumor microenvironment. This agent has shown superior tumor retention compared to quinoline-based FAPI compounds, making it suitable for both PET imaging with ⁶⁸Ga and targeted therapy with ¹⁷⁷Lu [4].
The choice between DOTA and alternative chelators depends on multiple factors, including the specific radiometal, targeting vector, and intended application. Recent comparative studies between AAZTA5 and DOTA conjugated to PSMA-617 revealed significant differences in radiolabeling characteristics and complex stability. AAZTA5 demonstrated advantages for room-temperature radiolabeling with ⁶⁸Ga, ⁴⁴Sc, and ¹⁷⁷Lu, achieving quantitative labeling (>99%) in less than 5 minutes at room temperature. However, DOTA complexes generally exhibited superior stability, particularly for ¹⁷⁷Lu, which remained stable over 24 hours in various challenging media [3].
For clinical applications requiring the highest stability, such as targeted radiotherapy with ¹⁷⁷Lu or ⁹⁰Y, DOTA remains the preferred choice despite requiring more stringent labeling conditions (elevated temperatures, longer reaction times). For diagnostic applications where rapid preparation and mild labeling conditions are prioritized, alternative chelators like AAZTA, NODAGA, or NOTA may offer advantages, particularly for heat-sensitive targeting vectors. The selection criteria should include: radiolabeling efficiency and conditions, in vitro and in vivo stability, impact on targeting vector affinity and pharmacokinetics, availability of cGMP-quality chelator-peptide conjugates, and regulatory considerations.
DOTA-peptide radiolabeling with ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In represents a robust and versatile platform for developing theranostic radiopharmaceuticals. The protocols outlined in this document provide researchers with detailed methodologies for producing high-quality agents for both preclinical and clinical applications. As the field of nuclear medicine continues to evolve, optimization of these processes will further enhance the safety, efficacy, and accessibility of targeted radionuclide therapy and molecular imaging. Future directions include the development of automated synthesis modules with integrated quality control, novel chelators with improved radiolabeling characteristics, and standardized protocols for regulatory approval.
1. Introduction to PARACEST Technology Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) agents are a class of MRI contrast agents that function through a fundamentally different mechanism than traditional Gadolinium-based agents. They contain paramagnetic lanthanide ions (e.g., Eu³⁺, Dy³⁺, Tm³⁺) chelated by macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives [1]. The CEST effect is generated by selectively saturating the signal of slowly exchanging protons (e.g., from amide groups or bound water molecules) on the agent, which is then transferred to the bulk water signal, thereby reducing its intensity and creating image contrast [2]. A key advantage is that their function can be designed to respond to specific physiological conditions like pH, temperature, or enzyme activity [3].
2. Molecular Design and Scaffolds The core strategy for enhancing the sensitivity of PARACEST agents is to incorporate multiple lanthanide chelates into a single macromolecular structure, thereby amplifying the number of exchangeable protons per molecule [1].
Protocol 1: Synthesis of Linear PARACEST Copolymers [1]
Protocol 2: Conjugation to a G5-PAMAM Dendrimer [3]
The workflow for creating and validating such a dual-modality agent can be visualized as follows:
Diagram 1: Workflow for creating and validating a dual-modality PARACEST-fluorescence agent.
The properties of different PARACEST agent scaffolds reported in the literature are summarized below.
| Scaffold Type | Example Composition | Key Properties / Findings | Detection Limit / Sensitivity |
|---|---|---|---|
| Linear Copolymer [1] | Eu³⁺-DMAA 3.1 (with methacrylic acid) | Higher molecular weight increases CEST sensitivity. Hydrophobic co-monomers can slow water exchange. | 20 ± 2 μM |
| Dendrimer-Based [3] | G5 PAMAM with ~42 EuDOTA-Gly₄ units | Nano-sized; allows for dual-modality (MRI/Fluorescence); suitable for detecting compromised blood-brain barrier in gliomas. | Demonstrated in vivo detection in U87 glioma model. |
| Reverse Nano-Assembled Capsule (RAC) [2] | DyDOTAM³⁺ / PAA / PAH / Silica NPs | Can encapsulate large payloads (~650 nm diameter). A critical challenge is CEST quenching due to slowed molecular tumbling. | CEST effect was quenched upon encapsulation. |
Here are answers to some common questions researchers have about improving peptide stability:
Why is metabolic stability important for DOTA-conjugated peptides? Metabolic stability is crucial because peptides are naturally susceptible to degradation by proteolytic enzymes in plasma. This rapid breakdown shortens their metabolic half-life, limits their time to reach and accumulate at the target site, and can reduce imaging quality or therapeutic efficacy [1] [2]. A stable conjugate ensures better bioavailability and performance.
What are the main strategies to enhance peptide stability? The two primary strategies are: 1) Peptide backbone engineering: Incorporating non-natural or D-amino acids into the peptide sequence to make it less recognizable to proteolytic enzymes [1]. 2) Chelator and linker optimization: Selecting the appropriate chelator (e.g., DOTA vs. NODAGA) and ensuring a stable conjugation chemistry to prevent premature cleavage or transchelation [2] [3].
Is DOTA or NODAGA a better chelator for stability? The best chelator depends on the radiometal. For scandium-44 (⁴⁴Sc) and indium-111 (¹¹¹In), DOTA forms more stable complexes because it provides eight coordination sites, leading to a thermodynamically superior and kinetically more inert complex. For gallium-68 (⁶⁸Ga), NODAGA is often preferred as it forms a more stable complex due to gallium's preference for a coordination number of six [3].
If your DOTA-peptide conjugates are showing poor performance, consult this table for potential causes and fixes.
| Observed Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid in vivo degradation | Peptide sequence is recognized and cleaved by proteases. | Incorporate non-natural amino acids (e.g., D-glutamic acid) or sialic acid-derived building blocks to create a structure that evades enzymatic recognition [1]. |
| Low labeling yield or efficiency | The conjugated DOTA is sterically hindered or not accessible. | Optimize labeling temperature. Heating during radiolabeling (e.g., to 70°C) can help unwind helical structures and improve metal chelation access [1]. |
| Instability or transchelation | The radiometal complex is not sufficiently stable in plasma. | Use DOTA for Sc-44 and In-111, and NODAGA for Ga-68. Always test complex stability in vitro under metal challenge conditions (e.g., with Fe³⁺ or Cu²⁺) [3]. |
| Inconsistent or impure conjugates | Use of impure commercial DOTA-tris(t-Bu ester), leading to side products. | Consider a total solid-phase synthesis approach where DOTA is synthesized and coupled to the peptide directly on the resin, ensuring higher purity and a single homogenous entity [4]. |
Here are detailed methodologies for key experiments cited in the guides above.
This protocol, adapted from a study on sialic acid-derived peptides, is used to profile the stability of your conjugates in human plasma [1].
Step 1: Conjugation and Radiolabeling
Step 2: Plasma Incubation and Analysis
This method provides a cost-effective and high-purity alternative to using commercial DOTA-tris(t-Bu ester) [4].
Step 1: Peptide Synthesis and Bromoacetylation
Step 2: Cyclen Coupling and Alkylation
Step 3: Purification and Characterization
The following diagram summarizes the two main pathways for creating and testing stable DOTA-peptide conjugates.
| Question | Evidence-Based Answer & Key Considerations |
|---|---|
| What is the primary challenge of traditional lysine conjugation? | Traditional conjugation to multiple lysines yields a heterogeneous mixture of products with variable Drug-to-Antibody Ratios (DAR) and positional isomers, which can complicate reproducibility and impact biological activity [1] [2]. |
| How does conjugation efficiency affect my product? | High DAR can lead to increased aggregation, faster blood clearance, and higher non-specific uptake in organs like the liver and spleen. Optimizing for a consistent, moderate DAR is often crucial [3] [4]. |
| What are the main strategies for site-specific conjugation? | Beyond random lysine conjugation, strategies include:
This table summarizes critical parameters to check if you encounter issues with low conjugation efficiency or poor product performance.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Conjugation Efficiency | Suboptimal reaction pH | Use a carbonate buffer at pH 9.0 for the conjugation reaction [7]. |
| Insufficient chelator excess | Use a 20- to 50-fold molar excess of p-SCN-Bn-DOTA relative to your protein [7]. | |
| Incorrect protein buffer | Ensure the protein is in a primary amine-free buffer (e.g., carbonate). Use a PD-10 column for buffer exchange [7]. | |
| High Kidney or Liver Uptake In Vivo | Heterogeneous mixture of conjugates | Implement site-specific conjugation strategies (e.g., single-lysine mutants) to create a homogeneous product [1]. |
| Presence of a His-tag | Remove the His-tag from your final construct using TEV protease cleavage to reduce non-specific renal retention [1] [7]. | |
| Poor Radiolabeling Efficiency | Inadequate chelator conjugation | Verify the chelator-to-protein ratio (see experimental protocols below). |
| Metal contamination | Use high-purity, metal-free buffers and vials for the radiolabeling step. |
Here are detailed methodologies for key procedures, based on current research.
This is a standard protocol for random lysine conjugation, adapted from recent studies [7].
This advanced strategy, as demonstrated with nanobodies, produces a homogeneous product [1].
The following diagrams outline the logical steps for the two main conjugation strategies.
L-lysine is co-infused as a renal protectant during Peptide Receptor Radionuclide Therapy (PRRT) to reduce the absorbed radiation dose to the kidneys [1] [2]. The radiopeptides are reabsorbed and retained in the renal proximal tubules, and the co-infusion of positively charged amino acids like L-lysine competitively saturates the tubular reabsorption mechanisms [2].
The table below summarizes key efficacy data from preclinical and clinical contexts:
| Context | Reported Efficacy | Key Findings |
|---|---|---|
| Preclinical (213Bi-DOTATATE in mice) | ~50% reduction in renal uptake of radioactivity [2] | L-lysine pre-administration increased the maximum tolerated activity (MTD) from 13.0 ± 1.6 MBq to 21.7 ± 1.9 MBq without affecting tumor uptake [2]. |
| Clinical (177Lu-DOTATATE/DOTATOC) | 30-50% reduction in renal uptake [2] | Co-infusion of L-lysine (and/or L-arginine) is a standard pharmacological protection method to mitigate nephrotoxicity [1] [2]. |
The following diagram outlines a generalized preclinical workflow for evaluating L-lysine as a renal protectant, synthesizing common elements from the search results.
Workflow Stages:
Based on the search results, here are points you can adapt for your FAQ section:
Please note that the search results provided limited specific details on exact human dosing protocols (concentration, infusion rate) for L-lysine alone. Clinical practice often uses a combination of L-lysine and L-arginine [1]. Furthermore, detailed stability data for L-lysine in infusion solutions was not found in these results.
Q1: What is the primary goal of modifying the linker in a DOTA-peptide conjugate? The primary goal is to control the pharmacokinetic and pharmacodynamic properties without compromising the targeting ability of the peptide. Specific objectives include increasing metabolic stability, modulating hydrophilicity/hydrophobicity to influence clearance pathways, enhancing tumor uptake by prolonging blood circulation, and improving binding affinity by optimally positioning the peptide for receptor interaction [1] [2].
Q2: What are common types of linkers and their key characteristics? Linkers can be broadly categorized by their chemical nature and length. Common choices include hydrophobic hydrocarbon spacers and hydrophilic, flexible PEG-based spacers [1] [3].
Q3: How can I troubleshoot low tumor uptake of my DOTA-peptide radioconjugate? A potential strategy is to incorporate an albumin-binding moiety into the linker. This increases the molecule's affinity for serum albumin, prolonging its circulation time and thereby increasing its chance of accumulating in the tumor tissue [1].
The table below summarizes common linker entities and their influences on peptide properties.
| Linker Type | Key Characteristics | Impact on Peptide Properties | Reported Example |
|---|---|---|---|
| Hydrophobic Hydrocarbon (e.g., Aminoundecanoic acid - Aun) | Long, lipophilic carbon chain [4]. | Can enhance receptor binding affinity and tumor uptake compared to shorter chains [4]. | DOTA-Aun-(D-Lys⁶-GnRH) showed higher binding affinity and tumor uptake than a shorter chain analogue [4]. |
| Hydrophilic Spacer (e.g., PEG₄) | Flexible, hydrophilic polyethylene glycol chain [1] [3]. | Improves solubility, reduces nonspecific binding, and can moderate overly high albumin affinity [1]. | Used in uPAR-02 to create a favorable profile with high tumor retention and improved tumor-to-kidney ratio [1]. |
| Albumin-Binding Moiety (e.g., 4-(p-iodophenyl)butanoate) | Lipophilic entity with high affinity for serum albumin [1]. | Dramatically increases blood retention time, leading to significantly higher tumor accumulation [1]. | [¹⁷⁷Lu]Lu-uPAR-02 showed >10x higher tumor activity retention than the non-albumin-binding counterpart [1]. |
| Aminomethyl Benzoic Acid (AMBA) | Rigid, aromatic, and liphenic structure [1]. | Can be used to further increase albumin-binding affinity when added to the linker system [1]. | Incorporated into the design of uPAR-03 to enhance interaction with albumin [1]. |
The following diagram outlines a systematic approach to optimizing the linker in a DOTA-peptide conjugate.
Step 1: Linker Design & Synthesis
Step 2: In Vitro Characterization
Step 3: Preclinical In Vivo Evaluation
The method you choose for conjugating DOTA to your protein is the primary factor in controlling the chelator-to-protein ratio. The table below summarizes common approaches.
| Conjugation Method | Target on Protein | Key Features / Considerations | Example from Literature |
|---|---|---|---|
| Isothiocyanate Ligation [1] | Lysine amines | Common, non-specific; degree of substitution depends on reaction conditions and number of accessible lysines. [1] | Trivalent Gd-DOTA reagent with NCS group. [1] |
| Thiol-Maleimide Ligation [1] | Cysteine thiols | Enables site-specific modification; requires free cysteine residues. [1] | Site-specific labeling of proteins and antibody mimetics. [1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1] | Genetically encoded tags | Bioorthogonal, site-specific; requires pre-modified protein with azide or alkyne group. [1] | Site-specific labeling of biomolecules. [1] |
| 2-Iminothiolane (2IT) Mediated [2] | Lysine amines | Converts amines into thiols, which can then be targeted for maleimide chemistry. [2] | Conjugation of (S) 2-[p-(bromoacetamido)benzyl]-DOTA (BAD) to the Lym-1 antibody. [2] |
This decision process can be visualized in the workflow below.
After conjugation, you must measure the average number of DOTA chelators attached to each protein molecule. Here are two practical methods:
Isotopic Dilution Assay [2] [1]: This is a highly accurate method.
Spectrophotometric Assay for Unconjugated DOTA [3]: This method indirectly measures conjugation efficiency.
Here are solutions to frequently encountered problems:
Low Chelator-to-Protein Ratio:
High Chelator-to-Protein Ratio Leading to Aggregation or Loss of Activity:
Inconsistent or Irreproducible Results:
The table below summarizes the primary purification techniques used for DOTA-conjugated peptides, with Reversed-Phase HPLC (RP-HPLC) being the most prominent.
| Method | Principle | Common Applications & Eluents | Key Advantages |
|---|
| Reversed-Phase HPLC (RP-HPLC) [1] [2] | Separation based on hydrophobicity using a non-polar stationary phase and polar mobile phase. | Analytical & Preparative HPLC [1]. Eluents: Solvent A: 0.1% Trifluoroacetic acid (TFA) in H₂O; Solvent B: 0.1% TFA in Acetonitrile [1] [2]. | High resolution, effective for separating peptides from impurities and reaction by-products [2]. | | Other Supporting Methods | | | | | Instant Thin-Layer Chromatography (iTLC) [3] | Rapid quality control to assess radiochemical purity and identify free radionuclides. | Quick quality control check during radiolabeling processes [3]. | Fast and convenient for in-process checks. |
Here are answers to some frequently encountered issues during the synthesis and purification of DOTA-conjugated peptides.
1. Why is my final peptide yield low, and how can I improve it? Low yield can stem from inefficiencies during synthesis or purification.
2. My peptide has low purity after HPLC. What could be the cause? Impurities often originate from the synthesis or conjugation step.
3. The peptide is not labeling efficiently with the radionuclide. Is this a purification issue? While purification itself doesn't cause this, the presence of impurities from synthesis can. Metal ion contaminants (e.g., Cd²⁺, Fe³⁺) can compete with the radionuclide for chelation sites [5].
This protocol outlines the synthesis of a DOTA-conjugated peptide based on a published method, which includes on-resin conjugation to avoid impurities from commercial DOTA sources [2].
Materials:
Procedure:
| Root Cause | Explanation | Preventive Strategy |
|---|---|---|
| Use of Reducing Agents | DTT (Dithiothreitol) is a potent reducing agent that breaks disulfide bonds to maintain cysteine residues in a reduced state [1]. | Avoid introducing DTT or similar reagents (e.g., β-Mercaptoethanol) into your reaction buffer [1]. |
| Incorrect pH | The reducing power of agents like DTT is most effective at a pH above 7 [1]. | Control and verify that the conjugation reaction pH is suitable for your specific chemistry without enhancing reducing conditions. |
| Non-Site-Specific Conjugation | Traditional conjugation to natural amino acids (e.g., lysines) can alter antibody characteristics and often requires optimization to avoid problematic sites [2]. | Employ site-specific conjugation techniques that direct the DOTA modification to a specific, engineered location on the protein, away from critical disulfide bonds [2] [3]. |
Here are detailed methodologies for the two primary strategies identified, which you can adapt for your technical guides.
1. Strategy: Using a Non-Reducing Reaction Environment
2. Strategy: Implementing Site-Specific Conjugation
The diagram below outlines the logical process for selecting the right strategy, helping to quickly identify the appropriate preventive measures.
Based on the research, here are the core principles to ensure successful conjugation:
Here is a detailed methodology for conjugating DOTA-NHS ester to an antibody, based on a published protocol for Rituximab [1].
Here are answers to potential FAQs that might arise during the conjugation process.
| Question | Answer & Solution |
|---|---|
| What happens if the pH is too low? | The reaction efficiency will drop significantly. NHS esters react preferentially with deprotonated primary amines (at lysine residues). A low pH environment causes these amines to be protonated, severely reducing the conjugation yield. |
| Why is a high molar excess of DOTA-NHS used? | Antibodies have many lysine residues, but not all are equally accessible. Using a large excess (e.g., 100:1) ensures that a sufficient number of chelators are attached to the antibody for effective radiolabelling and application, as demonstrated in the protocols [2] [1]. |
| How does the conjugation pH affect radiolabeling? | The conjugation pH itself doesn't directly affect later radiolabeling, but the number and location of attached DOTA chelators can. Furthermore, the optimal pH for the subsequent radiometal incorporation (e.g., with ¹¹¹In or ⁹⁰Y) is different and must be optimized separately for each protein-chelator construct [2]. |
| How can I confirm a successful conjugation? | Common methods include:
The following diagram illustrates the key stages of the conjugation and validation process.
The protocols for proteins and PAMAM dendrimers differ primarily in reaction duration and reagent ratios [2] [3]. The conjugation ratio can be controlled by varying the molar ratio of DOTA active ester to the protein [2].
| Feature | Random Lysine Conjugation | Site-Specific Lysine Conjugation |
|---|---|---|
| Product Homogeneity | Low; heterogeneous mixture of conjugates with variable chelator numbers and positions [1] | High; homogeneous, single-conjugate species [1] |
| Conjugation Process | Direct reaction with multiple solvent-accessible lysines [1] | Directed mutagenesis to create single-lysine variants, then conjugation [1] |
| Experimental Performance | Baseline for comparison | A leading candidate (A1K2) showed 2.4x higher tumor-to-kidney and 1.9x higher tumor-to-liver ratios than the best multi-lysine variant [1] [2] |
| Key Advantages | Simple, well-established protocol [3] | Defined chemical structure, improved biodistribution, reduced off-target uptake, better imaging contrast, more favorable dosimetry for theranostics [1] |
| Main Drawbacks | Difficult reproducibility, unpredictable impact on affinity and pharmacokinetics, suboptimal target-to-background ratios [1] | Requires protein engineering and additional upfront development [1] |
The compelling data in the table above comes from a study that re-engineered the anti-mesothelin sdAb "A1" [1]. The researchers systematically compared their novel site-specific method against the traditional random approach.
The methodology for achieving site-specific conjugation involved a structured series of steps [1]:
The following diagram illustrates this research workflow:
The experimental evaluation revealed clear performance differences [1]:
The choice between random and site-specific conjugation has profound implications for diagnostic and therapeutic agent development.
Here is a brief guide to help you decide on a conjugation strategy for your project:
| Scenario | Recommended Strategy | Rationale |
|---|---|---|
| Early proof-of-concept, vector validation | Random Conjugation | Faster and simpler to implement for initial target engagement tests. |
| Developing a clinical theranostic agent | Site-Specific Conjugation | Justifies the upfront investment for superior, reproducible pharmacokinetics and safety. |
| Working with a stable protein (e.g., sdAbs) | Site-Specific Conjugation | The protein can tolerate the engineering and potential labeling conditions (e.g., heating for DOTA) [3]. |
| Targeting Vector / Ligand | Radionuclide | Key Finding on Kidney Retention | Suggested Reason / Mechanism | Reference |
|---|---|---|---|---|
| Minigastrin analog (CCK-2R targeting) | 177Lu / 68Ga | DOTA conjugate resulted in elevated kidney retention compared to its (R)-DOTAGA counterpart. | DOTA conjugation led to higher overall tumor and kidney uptake. The (R)-DOTAGA chelator has a different molecular structure and charge distribution. [1] | [1] |
| Anti-FZD10 Antibody (OTSA101) | 225Ac | DOTAGA demonstrated high tumor-to-bone marrow ratios; No significant difference in adverse effects (including kidney) vs. DOTA. | DOTAGA had a smaller impact on antibody binding affinity and higher labeling efficiency than DOTA. [2] | [2] |
| Bombesin Antagonist (RM26, GRPR targeting) | 111In | DOTAGA-conjugate showed lower early uptake in GRPR-expressing organs (e.g., pancreas) than NOTA/NODAGA. DOTA showed similar low uptake. | The negative charge of the [111In]DOTAGA complex improves clearance and reduces non-specific uptake in non-target tissues. [3] | [3] |
| Anti-mesothelin sdAb (A1-His nanobody) | 68Ga | [68Ga]Ga-DOTA-A1-His exhibited ~2-fold lower kidney uptake than [68Ga]Ga-NOTA-A1-His. | The different coordination geometry and charge of the radiometal-chelator complex influences renal reabsorption and retention. [4] | [4] |
| PSMA-targeted ligand | 68Ga / 177Lu | DOTAGA-conjugated ligand showed higher hydrophilicity (logP = -3.6) and fast kidney clearance, contributing to high imaging contrast. | Increased hydrophilicity of the DOTAGA complex promotes renal excretion and reduces retention. [5] | [5] |
To help you interpret the data, here are the core methodologies commonly used in these studies:
The diagram below illustrates why kidney retention occurs and where the chelator's properties play a role.
The chart shows that small, hydrophilic radioligands are filtered by the glomerulus and enter the proximal tubule. Here, the megalin/cubilin receptor complex actively reabsorbs them. The radioligand is metabolized inside the cell, but the radiometal-chelator complex remains trapped in the lysosome, leading to prolonged kidney exposure. [6]
The chelator influences this process by altering the overall molecule's:
The following table summarizes the key characteristics and organ uptake patterns for various DOTA-conjugated peptides, based on data from preclinical and clinical studies.
| Peptide Name (Target Receptor) | Key Target Organs (High Uptake) | Key Excretion Pathway | Notable Biodistribution Features | Primary Application |
|---|---|---|---|---|
| 68Ga-DOTA-TATE (SSTR2) [1] | Spleen, Kidneys, Adrenal glands, Liver | Renal | High physiological uptake in spleen is a key feature. | Imaging of Neuroendocrine Tumors (NETs) |
| 68Ga-DOTATOC (SSTR) [2] | Pancreas, Adrenal glands, Kidneys, Pituitary | Renal | Significant uptake in pancreatic tissues. | Imaging of SSTR-positive tumors |
| 68Ga-DOTA-MGS5 (CCK2R) [3] | Stomach, Kidneys, Urinary bladder | Renal | Designed for high enzymatic stability; uptake in stomach wall due to CCK2R expression. | Imaging of Medullary Thyroid Carcinoma & other NETs |
| Minigastrin Analogs (CCK2R) [4] | Tumors, Kidneys (highly variable) | Renal | PP-F11, MGD5, cyclo-MG1: High tumor uptake with relatively lower kidney retention. MG0, Sargastrin: Very high kidney uptake (>48%ID/g). | Targeting CCK2R-expressing tumors |
| 68Ga-DOTA-(Asp)n (Bone) [5] | Skeletal Bone | Renal | Uptake increases with the length of the aspartic acid chain (e.g., D-Asp11, D-Asp14). | Bone Imaging |
The data in the table above are derived from standardized preclinical and clinical methodologies. Here are the typical experimental protocols for obtaining such biodistribution data.
Preclinical Studies (in Mice/Rats) [6] [5] [4]
Clinical Studies (in Patients) [1] [3]
The biodistribution of a DOTA-conjugated peptide is not random but is dictated by several key factors, as illustrated in the following workflow.
As shown in the diagram, the four major factors are:
The "theranostic twin" concept uses a single targeting molecule (like a peptide or antibody) conjugated to a DOTA chelator. This allows the same molecule to be labeled with ⁶⁸Ga for Positron Emission Tomography (PET) imaging and with ¹⁷⁷Lu for therapy [1]. The table below summarizes key findings from recent studies.
| Target / Disease Model | Key Findings (Imaging & Therapy) | Reference |
|---|---|---|
| Anti-mesothelin sdAb (Pancreatic/breast cancer) | DOTA enables stable ⁶⁸Ga labeling & is suitable for future ¹⁷⁷Lu/¹⁶¹Tb labeling. Demonstrated specific tumor targeting; DOTA-conjugate showed 2x lower kidney uptake vs. NOTA, suggesting better dosimetry [2]. | [2] |
| Neurotensin Receptor (Colon cancer) | ⁶⁸Ga-DOTA-NT showed specific tumor uptake and fast clearance. ¹⁷⁷Lu-DOTA-NT exhibited similar tumor uptake, but significant bone marrow retention was noted at 14 days, indicating potential radiotoxicity [3]. | [3] |
| Fibroblast Activation Protein (FAP) (Various cancers) | Novel tracer DOTA-FAPT showed high stability, strong FAP affinity. [¹⁷⁷Lu]Lu-FAPT led to stronger tumor growth inhibition than [¹⁷⁷Lu]Lu-FAPI-04. First-in-human [⁶⁸Ga]Ga-FAPT showed superior diagnostic efficacy [4]. | [4] |
| PSMA (Prostate cancer) | DOTAGA- conjugated PSMA ligand ([⁶⁸Ga/¹⁷⁷Lu]DOTAGA-ffk(Sub-KuE)) showed high affinity, metabolic stability, and favorable pharmacokinetics with high tumor accumulation and low unspecific uptake [5]. | [5] |
| Bone Metastases (Clinical study) | ⁶⁸Ga-DOTA-IBA PET detected more lesions than ⁹⁹ᵐTc-MDP SPECT. ¹⁷⁷Lu-DOTA-IBA showed high uptake and long retention in lesions, effective bone pain palliation, and minimal toxicity [6]. | [6] |
| αvβ6-Integrin (Pancreatic cancer) | First-in-human study confirmed [⁶⁸Ga]Ga-DOTA-5G detects lesions and [¹⁷⁷Lu]Lu-DOTA-ABM-5G is safe and well-tolerated. The theranostic pair enables patient selection for targeted therapy [7]. | [7] |
The protocols for labeling the same DOTA-conjugated molecule with ⁶⁸Ga and ¹⁷⁷Lu are distinct due to the different nature of the radionuclides.
| Parameter | ⁶⁸Ga Radiolabeling (for Imaging) | ¹⁷⁷Lu Radiolabeling (for Therapy) |
|---|---|---|
| Buffer | Sodium Chloride/HEPES [5] or Ammonium Acetate [3] | Ammonium Acetate (0.1 M, pH 5.5) [5] |
| pH | 3.5 - 4.5 [5] | 5.5 [5] |
| Temperature | 95°C [5] or 60°C [2] | 95°C [5] |
| Time | 5 - 15 minutes [2] [5] | 30 minutes [5] |
| Specific Activity | ~250-300 GBq/μmol [5] | ~38 GBq/μmol [5] |
The workflow below visualizes the shared stages and specific differences in the theranostic process, from conjugation to application.
When developing a theranostic agent, the choice of chelator is critical. The table below compares DOTA and NOTA, another common chelator, based on a direct comparative study [2].
| Parameter | DOTA | NOTA |
|---|---|---|
| Chelator-to-sdAb Ratio | 1.8 [2] | 1.3 [2] |
| ⁶⁸Ga Labeling Temperature | 60°C [2] | Room Temperature [2] |
| ⁶⁸Ga Labeling Time | 15 minutes [2] | 5 minutes [2] |
| Theranostic Utility | Excellent for β⁻ emitters (¹⁷⁷Lu, ¹⁶¹Tb) [2] | Limited utility for therapy [2] |
| In Vivo Profile (in mice) | Twofold lower kidney uptake [2] | Higher kidney uptake [2] |
The evidence confirms that using the same DOTA conjugate for ⁶⁸Ga and ¹⁷⁷Lu is a robust and validated strategy.